Mycophenolic acid disodium salt
Description
Historical Perspectives and Discovery of Mycophenolic Acid as a Natural Product
The journey of mycophenolic acid (MPA) began in 1893 when Italian medical scientist Bartolomeo Gosio first isolated it from the fungus Penicillium brevicompactum (originally named P. glaucum), which he had collected from spoiled corn. wikipedia.orgresearchgate.net Gosio identified the compound's antibacterial properties, and in 1896, he isolated it in a pure, crystalline form, demonstrating its activity against the anthrax bacterium. wikipedia.org This marked the first instance of an antibiotic being isolated in such a form. wikipedia.org However, this initial discovery was largely forgotten. wikipedia.org
The compound was rediscovered in 1912 by American scientists C.L. Alsberg and O.M. Black, who gave it the name mycophenolic acid. wikipedia.org Further research over the years revealed its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antipsoriasis properties. wikipedia.org The production of mycophenolic acid is known to be restricted to a small number of filamentous fungi, primarily within the Penicillium and Aspergillus genera. nih.govoup.com
Evolution of Mycophenolic Acid as a Subject of Academic Inquiry
Following its rediscovery, mycophenolic acid gradually became a subject of deeper scientific investigation. Initially noted for its antimicrobial capabilities, the scope of research expanded significantly over the decades. wikipedia.org A pivotal moment in the academic evolution of MPA was the discovery of its immunosuppressive properties in the 1990s. wikipedia.org This discovery was a turning point, shifting the primary research focus towards its potential in immunology and transplantation medicine. wikipedia.orgresearchgate.net
The development of derivatives, such as mycophenolate mofetil (MMF), a prodrug of MPA, and later, the enteric-coated mycophenolate sodium (EC-MPS), was driven by the need to improve its properties for research and potential therapeutic applications. nih.govnih.gov These derivatives were synthesized to enhance bioavailability and investigate different delivery mechanisms. mostwiedzy.pl The study of MPA's mechanism of action revealed that it is a reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov This enzyme is crucial for the de novo pathway of guanine (B1146940) nucleotide synthesis, which is particularly important for the proliferation of B and T lymphocytes. wikipedia.orgnih.gov This specific targeting of lymphocytes explains its potent cytostatic effects on these cells. drugbank.com
Current Research Significance of Mycophenolic Acid and its Derivatives
The current research significance of mycophenolic acid and its salts, including the disodium (B8443419) salt, is multifaceted. A primary area of investigation remains its immunosuppressive activity. nih.govnih.gov Researchers are actively exploring new analogues and derivatives of MPA to identify compounds with potentially enhanced efficacy or different biological profiles. nih.govresearchgate.net The search for novel derivatives is driven by the desire to explore the full potential of the MPA scaffold in various biological systems. nih.gov
Recent studies have focused on the detailed molecular interactions of MPA and its derivatives. For instance, research has delved into the exposure-response relationship of mycophenolic acid in various contexts, such as its effect on antibody formation following vaccination in specific patient populations. nih.gov Furthermore, the antiviral properties of MPA continue to be a subject of interest, with studies investigating its potential against a range of viruses. taylorandfrancis.com The anticancer properties of MPA are also an active area of research, with investigations into its ability to inhibit the growth of various cancer cell lines. mostwiedzy.pltaylorandfrancis.com The development of advanced drug delivery systems, such as coaxial fibers for the controlled release of MPA, is being explored to enhance its application in preclinical cancer models. taylorandfrancis.com
| Year | Milestone | Researcher(s) | Significance |
| 1893 | Initial discovery and observation of antibacterial activity. wikipedia.org | Bartolomeo Gosio | First isolation of an antibiotic compound from a fungus. wikipedia.org |
| 1912 | Rediscovery and naming of mycophenolic acid. wikipedia.org | C.L. Alsberg & O.M. Black | Renewed scientific interest in the compound. wikipedia.org |
| 1990s | Discovery of immunosuppressive properties. wikipedia.org | Anthony Allison & Elsie M. Eugui | Shifted research focus to immunology and transplantation. wikipedia.org |
| 1995 | Approval for medical use in the United States. wikipedia.org | - | Marked its entry into clinical applications as an immunosuppressant. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23047-11-2 |
|---|---|
Molecular Formula |
C17H18Na2O6 |
Molecular Weight |
364.30 g/mol |
IUPAC Name |
disodium;(E)-6-(6-methoxy-7-methyl-4-oxido-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C17H20O6.2Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;;/h4,20H,5-8H2,1-3H3,(H,18,19);;/q;2*+1/p-2/b9-4+;; |
InChI Key |
IPVKDGNBGUYLBL-HPJBNNNXSA-L |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Mechanistic Foundations of Mycophenolic Acid S Biological Activity
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
The principal mechanism of action of mycophenolic acid is the reversible and non-competitive inhibition of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). wikipedia.orgnih.govselleck.co.jp This enzyme is a crucial rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.govresearchgate.netfrontiersin.org Mycophenolic acid's inhibitory action is highly selective for IMPDH, without significantly affecting other cellular dehydrogenases. researchgate.net The inhibition is achieved by mycophenolic acid binding to the cofactor-binding domain of IMPDH, effectively replacing the nicotinamide (B372718) portion of the nicotinamide adenine (B156593) dinucleotide (NAD+) cofactor and a catalytic water molecule. selleck.co.jpnih.govresearchgate.net
Role of IMPDH in De Novo Purine (B94841) Synthesis
Purine nucleotides, essential building blocks for DNA and RNA, can be generated through two main pathways: the de novo synthesis pathway and the salvage pathway. wikipedia.orgnih.gov The de novo pathway synthesizes purines from simpler precursor molecules, a process that is particularly vital for rapidly proliferating cells. wikipedia.orgnih.gov IMPDH plays a pivotal role in this pathway by catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). researchgate.netresearchgate.netyoutube.com XMP is then subsequently converted to guanosine (B1672433) monophosphate (GMP), a precursor for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. youtube.compharmgkb.org
Selective and Reversible Inhibition of IMPDH Isoforms (Type I and Type II)
In humans, there are two isoforms of IMPDH: Type I and Type II. pharmgkb.orgnih.gov While IMPDH Type I is constitutively expressed in most cell types, the expression of IMPDH Type II is significantly upregulated in activated lymphocytes. nih.govpharmgkb.org Mycophenolic acid exhibits a greater inhibitory potency against the Type II isoform, being approximately five times more effective at inhibiting IMPDH Type II than Type I. nih.govpharmgkb.org This selective inhibition of the isoform predominantly found in activated lymphocytes contributes to the drug's targeted effect on the immune system. The inhibition of IMPDH by mycophenolic acid is reversible, meaning that the enzyme's function can be restored upon removal of the inhibitor. wikipedia.orgnih.govresearchgate.net
Impact on Guanosine Nucleotide Pools
By inhibiting IMPDH, mycophenolic acid effectively blocks the de novo synthesis of guanine nucleotides. researchgate.net This leads to a significant depletion of intracellular pools of GMP, GTP, and dGTP. nih.govnih.gov One study demonstrated that treatment with mycophenolic acid resulted in a substantial decrease in GTP levels, reaching as low as 10% of that in unstimulated cells, and also reduced GDP-sugar pools. researchgate.net Another study in an intestinal cell model showed a significant depletion of guanosine nucleotides at various concentrations of mycophenolic acid. nih.gov This depletion of essential guanine nucleotides is a direct and critical consequence of IMPDH inhibition, forming the basis for the downstream cellular effects of mycophenolic acid.
Downstream Cellular and Molecular Consequences of IMPDH Inhibition
The depletion of guanosine nucleotide pools triggered by IMPDH inhibition has profound effects on cellular processes, particularly in lymphocytes, which are highly dependent on the de novo purine synthesis pathway.
Selective Cytostatic Effects on Lymphocytes
A key consequence of mycophenolic acid's action is its selective cytostatic effect on T and B lymphocytes. wikipedia.orgnih.gov Unlike most other cell types, which can utilize the salvage pathway to recycle pre-formed purines, lymphocytes rely heavily on the de novo synthesis pathway for their proliferation. wikipedia.orgnih.gov This dependency makes them particularly vulnerable to the guanine nucleotide depletion caused by IMPDH inhibition. The reduction in GTP and dGTP levels effectively halts the proliferation of these immune cells. nih.gov In vitro studies have shown that mycophenolic acid blocks the proliferative responses of human, mouse, and rat T and B lymphocytes to mitogens. selleck.co.jpnih.gov This lymphocyte-selective antiproliferative effect is a cornerstone of its immunosuppressive activity. nih.gov
Influence on DNA Synthesis and Cell Cycle Progression
The depletion of dGTP, a direct result of IMPDH inhibition, has a significant impact on DNA synthesis. nih.gov As dGTP is an essential building block for DNA replication, its scarcity prevents cells from entering the S phase of the cell cycle, the phase where DNA is synthesized. pharmgkb.orgyoutube.com Consequently, mycophenolic acid causes a cell cycle arrest at the G1 to S phase transition. researchgate.netyoutube.com Studies using flow cytometry have demonstrated that mycophenolic acid inhibits the progression of lymphocytes into the S-phase of the cell cycle. nih.gov This blockade of DNA synthesis and cell cycle progression is a direct molecular mechanism through which mycophenolic acid exerts its cytostatic effects on lymphocytes.
Modulation of Cell Signaling Pathways (e.g., Akt/mTOR, STAT5, Myc, HIF-1α)
Mycophenolic acid has been shown to influence several critical intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.
Recent research has highlighted the impact of MPA on the Akt/mTOR pathway . The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival. researchgate.netmdpi.com Studies have shown that MPA can inhibit this pathway, which is often hyperactivated in various cancers. researchgate.netnih.gov This inhibition can lead to decreased cell proliferation and survival. nih.gov In Jurkat T cells, MPA has been found to cause an energetic distress, leading to a decrease in both glycolytic and glutaminolytic fluxes, processes regulated by the mTOR pathway. nih.gov This effect is consistent with a reduction in the expression of key metabolic regulators, including Myc and HIF-1α . nih.gov The inhibition of the Akt/mTOR pathway by MPA presents a significant mechanism contributing to its antiproliferative effects. nih.govnih.gov
Furthermore, MPA's influence extends to the STAT5 signaling pathway. While detailed mechanistic studies are ongoing, the drug's ability to interfere with cytokine production and T-cell proliferation suggests a potential modulation of STAT5, a key transducer of cytokine signals that promote lymphocyte growth and survival.
The transcription factor Myc plays a crucial role in cell cycle progression and metabolism. Research has demonstrated that MPA can inhibit the expression of Myc. nih.gov This inhibition is a key component of MPA's ability to arrest the cell cycle and suppress cell proliferation. By targeting Myc, MPA effectively disrupts the metabolic reprogramming that is essential for activated T-cell function. nih.gov
Hypoxia-inducible factor-1α (HIF-1α) is another critical transcription factor that is inhibited by MPA. nih.gov HIF-1α is a master regulator of cellular adaptation to low oxygen conditions and plays a significant role in promoting glycolysis. nih.gov By inhibiting HIF-1α, MPA further contributes to the suppression of the metabolic shift towards aerobic glycolysis that is characteristic of activated lymphocytes. nih.gov
Other Contributing Mechanisms and Cellular Effects
Beyond its impact on core signaling pathways, mycophenolic acid elicits a range of other cellular effects that contribute to its immunosuppressive activity.
Induction of Activated Lymphocyte Apoptosis
A significant mechanism of MPA's action is the induction of apoptosis, or programmed cell death, in activated lymphocytes. drugbank.comnih.gov By depleting the guanosine nucleotide pool, MPA can arrest the cell cycle of proliferating T and B lymphocytes. drugbank.compharmgkb.org This cell cycle arrest, specifically at the G0/G1 phase, can subsequently trigger apoptosis. jle.com Studies have shown that MPA treatment leads to an increase in apoptosis in human T lymphocytic and monocytic cell lines. nih.gov This pro-apoptotic effect on activated immune cells helps to eliminate the clones of lymphocytes that are responding to antigenic stimulation, thereby dampening the immune response. drugbank.comnih.gov
Impact on Nitric Oxide Synthase (iNOS) and Tetrahydrobiopterin (B1682763) Depletion
Mycophenolic acid has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS). nih.govnih.govnih.gov iNOS is responsible for the production of large amounts of nitric oxide (NO), a molecule that can contribute to tissue damage during inflammation. nih.gov The mechanism of iNOS inhibition by MPA appears to be multifaceted. One proposed mechanism involves the depletion of tetrahydrobiopterin (BH4), an essential cofactor for iNOS activity. nih.govnih.gov However, other studies suggest that MPA may also act by interfering with the transcription of the iNOS gene itself, potentially by affecting the induction of transcription factors like IRF-1. nih.govnih.gov By reducing iNOS-mediated NO production, MPA helps to mitigate inflammatory tissue damage. nih.govbg.ac.rs
Biosynthesis and Fungal Production of Mycophenolic Acid
Natural Occurrence and Producing Organisms
Mycophenolic acid is produced by a select group of filamentous fungi, primarily within the genera Penicillium, Aspergillus, and Paecilomyces. oup.comdtu.dk While initially isolated from Penicillium brevicompactum, subsequent research has identified numerous other species capable of its synthesis. pnas.orgnih.gov These fungi are commonly found in various environments, including agricultural soil, silage, fruits, cereals, and dairy products. oup.comresearchgate.net
A phylogenomic analysis of 479 mold genomes revealed that the gene cluster responsible for MPA biosynthesis is present in a restricted but diverse set of these fungi. oup.com This suggests that the biosynthetic pathway originated in a common ancestor of the Aspergillaceae family and has been subsequently lost in many species over time. oup.com
Table 1: Fungal Producers of Mycophenolic Acid
| Genus | Example Species |
|---|---|
| Penicillium | P. brevicompactum, P. roqueforti, P. glabrum, P. puberulum, P. stoloniferum oup.comnih.gov |
| Aspergillus | Aspergillus species oup.comresearchgate.net |
| Paecilomyces | Paecilomyces species oup.com |
Elucidation of the Mycophenolic Acid Biosynthetic Pathway
The biosynthesis of mycophenolic acid is a complex process involving a series of enzymatic steps that are compartmentalized within the fungal cell. pnas.orgbiorxiv.org The pathway begins with the formation of a polyketide backbone, which is then modified through prenylation, oxidative cleavage, and methylation to yield the final MPA molecule. nih.govpnas.org The genes encoding the enzymes for this pathway are organized in a contiguous cluster. researchgate.net
The initial step in MPA biosynthesis is the formation of 5-methylorsellinic acid, the polyketide core of the molecule. oup.comdtu.dk This reaction is catalyzed by a cytosolic polyketide synthase (PKS) known as MpaC. nih.govoup.com MpaC utilizes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one molecule of S-adenosyl-L-methionine (SAM) to assemble the tetraketide backbone. oup.compnas.org The gene encoding MpaC is considered a key marker for identifying potential MPA-producing fungi. oup.com
Following the creation of the polyketide core, a farnesyl side chain is attached. This crucial step is catalyzed by a prenyltransferase, such as MpaA or PgMpaA. pnas.orgnih.gov This enzyme transfers a C15 farnesyl pyrophosphate (FPP) group to the phthalide (B148349) intermediate, 3,5-dihydroxy-6-methylphthalide (DHMP), forming 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP). pnas.orgnih.gov MpaA is a membrane-bound enzyme, often associated with the Golgi apparatus, and exhibits high substrate specificity. pnas.orgnih.gov
A key and complex stage in the biosynthesis is the oxidative cleavage of the farnesyl side chain to form the seven-carbon carboxylic acid side chain characteristic of MPA. nih.gov This process is initiated by an oxygenase, such as MpaB' or the globin-like enzyme PgMpaB. pnas.orgnih.gov These enzymes catalyze the first cleavage step of the farnesyl group on FDHMP. nih.gov Research indicates that the subsequent cleavage step to form the final side chain may be carried out by enzymes independent of the main MPA gene cluster. nih.gov
The final step in the MPA biosynthetic pathway is the O-methylation of the C5 hydroxyl group of demethylmycophenolic acid. nih.gov This reaction is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase, MpaG'. nih.govasm.org This cytosolic enzyme exhibits flexibility, as it can methylate several precursors in the MPA pathway with varying efficiencies. nih.gov
A remarkable feature of the mycophenolic acid biosynthetic pathway is the elegant compartmentalization of its enzymatic steps within the fungal cell. pnas.orgbiorxiv.orgnih.gov This spatial organization is crucial for the efficient production of MPA. The different enzymes are localized to specific organelles, creating a metabolic channel for the biosynthetic intermediates. nih.govresearchgate.net
Table 2: Subcellular Localization of Mycophenolic Acid Biosynthetic Enzymes
| Enzyme | Function | Subcellular Location |
|---|---|---|
| MpaC' | Polyketide Synthase | Cytosol pnas.orgnih.gov |
| MpaDE' | P450-hydrolase fusion enzyme | Endoplasmic Reticulum pnas.orgnih.gov |
| MpaA' | Prenyltransferase | Golgi Apparatus pnas.orgnih.gov |
| MpaB' | Oxygenase | Endoplasmic Reticulum pnas.orgnih.gov |
| MpaG' | O-methyltransferase | Cytosol pnas.orgnih.gov |
This compartmentalization, involving cooperation between cytosolic enzymes, membrane-bound enzymes in the endoplasmic reticulum and Golgi apparatus, and enzymes within the peroxisomes, highlights the intricate cellular machinery dedicated to the synthesis of this important secondary metabolite. pnas.orgnih.gov The final steps of the pathway, for instance, involve the peroxisomal β-oxidation machinery. biorxiv.org
Genetic Basis of Mycophenolic Acid Production
The ability of certain fungi to produce mycophenolic acid is encoded within their genomes in the form of a biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for the enzymatic machinery required to synthesize the MPA molecule.
The molecular foundation for MPA biosynthesis has been identified in several Penicillium species, including P. brevicompactum and P. roqueforti. nih.govplos.org In P. brevicompactum, the core of MPA production resides in a 25-kb gene cluster. nih.gov A similar genomic region of approximately 24.4 kbp has been identified in P. roqueforti. plos.org
These clusters are composed of a set of genes, designated mpa genes, that work in concert to build the MPA molecule. Key genes within this cluster have been identified and their functions characterized. For instance, the gene mpaC encodes a polyketide synthase (PKS), which is responsible for catalyzing the first step in the biosynthesis pathway: the formation of 5-methylorsellinic acid. plos.org Deletion of the mpaC gene has been shown to completely eliminate the production of MPA. nih.gov
Other genes in the cluster include mpaA, which encodes a prenyltransferase; mpaDE, a fusion of a cytochrome P450 and a hydrolase; mpaG, an O-methyltransferase; and mpaH, an oxidative cleavage enzyme. plos.org The cluster also contains a gene, mpaF, which encodes a variant of the inosine-5´-monophosphate dehydrogenase (IMPDH) enzyme, the target of MPA's immunosuppressive activity. This gene is believed to provide the fungus with a self-resistance mechanism. dtu.dkresearchgate.net In a novel MPA-producing strain, Penicillium arizonense, five orthologs of these key biosynthesizing genes (mpaA, mpaC, mpaF, mpaG, and mpaH) have also been identified. nih.gov
| Gene Name | Encoded Enzyme/Protein | Function in MPA Biosynthesis | Source Fungus |
|---|---|---|---|
| mpaC | Polyketide Synthase (PKS) | Catalyzes the initial step, forming the polyketide backbone (5-methylorsellinic acid). plos.org | P. brevicompactum, P. roqueforti, P. arizonense nih.govnih.gov |
| mpaA | Prenyltransferase | Attaches a terpenoid side chain to the polyketide core. plos.org | P. brevicompactum, P. roqueforti, P. arizonense plos.orgnih.gov |
| mpaDE | Cytochrome P450/Hydrolase Fusion | Involved in subsequent modification and cyclization of the intermediate molecule. plos.org | P. brevicompactum, P. roqueforti plos.org |
| mpaG | O-methyltransferase | Catalyzes the final methylation step to form mycophenolic acid. nih.gov | P. brevicompactum, P. roqueforti, P. arizonense plos.orgnih.gov |
| mpaF | IMPDH-like Protein | Provides self-resistance to the producing fungus. dtu.dkresearchgate.net | P. brevicompactum, P. roqueforti, P. arizonense dtu.dknih.gov |
The production of mycophenolic acid is restricted to a small number of filamentous fungi. nih.govdtu.dk Phylogenomic studies suggest that the biosynthetic gene cluster for MPA likely originated in a common ancestor of the fungal family Aspergillaceae. nih.govdtu.dkoup.com However, the cluster appears to have been repeatedly lost in many lineages over the course of evolution. nih.govoup.com
This evolutionary trajectory has resulted in a scattered but diverse presence of the MPA gene cluster among a narrow set of molds, primarily within the genera Penicillium, Aspergillus, and Paecilomyces. dtu.dkoup.com Large-scale analysis of hundreds of fungal genomes has helped to map the distribution of the BGC and provide insights into its evolutionary history. oup.com The presence of the mpaF resistance gene within the cluster is a key feature, suggesting that the producing organisms co-evolved a mechanism to protect themselves from the toxic effects of the compound they synthesize. dtu.dknih.gov
Strategies for Enhancing Mycophenolic Acid Production in Fungi
To meet the commercial demand for mycophenolic acid, significant research has focused on improving its production yield from fungal fermentation. These strategies range from genetic modification of the producing strains to the precise control of cultivation conditions.
A primary method for enhancing MPA production is through the improvement of the fungal strain itself, often via mutagenesis. worldwidejournals.com This process involves exposing the fungal spores to mutagens to induce random genetic mutations, followed by screening for mutants that exhibit higher MPA yields.
Both physical and chemical mutagens have been successfully employed. Physical mutagens like ultraviolet (UV) radiation and gamma-rays have proven effective. nih.govresearchgate.net In one study, exposing Penicillium brevicompactum to UV radiation resulted in a 5% increase in MPA yield. worldwidejournals.comresearchgate.net More significant improvements have been seen with gamma-ray irradiation; mutants of P. arizonense exposed to gamma-rays showed a 2.1-fold increase in MPA production compared to the wild-type strain. nih.gov
Chemical mutagens such as ethyl methane sulphonate (EMS) and methyl viologen (MV) have also been used to generate overproducing strains of P. brevicompactum. worldwidejournals.comresearchgate.net These treatments led to yield increases of 20% and 28%, respectively. worldwidejournals.comresearchgate.net These improved strains are typically tested for hereditary stability to ensure the enhanced production trait is retained over multiple generations. worldwidejournals.com
| Fungal Strain | Mutagen | Reported Increase in MPA Yield |
|---|---|---|
| Penicillium brevicompactum | UV Radiation | 5% worldwidejournals.comresearchgate.net |
| Penicillium brevicompactum | Ethyl Methane Sulphonate (EMS) | 20% worldwidejournals.comresearchgate.net |
| Penicillium brevicompactum | Methyl Viologen (MV) | 28% worldwidejournals.comresearchgate.net |
| Penicillium arizonense | Gamma-rays | 2.1-fold (110%) nih.gov |
The composition of the culture medium and the physical parameters of fermentation play a critical role in the growth of the fungus and its production of MPA. Systematic optimization of these conditions is a key strategy for maximizing yield. nih.gov Important factors include the choice of carbon and nitrogen sources, precursor amino acids, pH, and temperature. nih.gov
For P. brevicompactum, an optimal fermentation medium was identified to contain (in g/L): 200 g of glucose, 10 g of yeast extract, 12.0 g of glycine, 0.4 g of methionine, and 3.0 g of KH₂PO₄, with an initial pH of 4.5 and an incubation temperature of 24°C. nih.gov For the strain P. arizonense, the highest production was achieved in Potato Dextrose (PD) broth with an initial pH of 6, incubated at 25°C for 15 days. nih.gov It has been noted that there is not always a direct correlation between the amount of mycelial growth and the quantity of MPA produced. nih.gov Optimization through these methods has resulted in significant increases in MPA titers, in some cases by over 58% compared to unoptimized conditions. nih.gov
The mode of cultivation in a bioreactor significantly impacts the productivity of MPA fermentation. nih.govbiointerfaceresearch.com The three primary modes are batch, fed-batch, and continuous fermentation.
Batch Fermentation: In this mode, all nutrients are provided at the beginning of the process. For P. brevicompactum, batch fermentations in a stirred-tank reactor have yielded MPA concentrations around 1.26 g/L to 1.84 g/L. nih.govresearchgate.net
Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process, which can prevent substrate inhibition and prolong the production phase. Fed-batch cultivation has consistently shown higher MPA concentrations than batch mode, with yields reaching up to 3.26 g/L. researchgate.net
Continuous Fermentation: In this mode, fresh medium is continuously added to the bioreactor while an equal volume of used medium with the product is removed. While the final MPA concentration in continuous mode (e.g., 1.67 g/L) may be lower than in fed-batch, it can achieve the highest productivity. biointerfaceresearch.com
A comparative study using P. brevicompactum demonstrated these differences clearly. While fed-batch fermentation achieved the highest concentration (1.91 g/L), continuous fermentation yielded the highest productivity at 0.025 g/L/h, a significant increase over the 0.006 g/L/h and 0.007 g/L/h productivities of batch and fed-batch modes, respectively. biointerfaceresearch.com Scaling up optimized processes from shake flasks to 5-L stirred fermenters has also been shown to successfully increase MPA titers from 3.7 g/L to 5.8 g/L. nih.govproquest.com
| Cultivation Mode | Maximum MPA Concentration (g/L) | MPA Productivity (g/L/h) |
|---|---|---|
| Batch | 1.55 biointerfaceresearch.com | 0.006 biointerfaceresearch.com |
| Fed-Batch | 1.91 biointerfaceresearch.com | 0.007 biointerfaceresearch.com |
| Continuous | 1.67 biointerfaceresearch.com | 0.025 biointerfaceresearch.com |
Synthetic Approaches and Chemical Modifications of Mycophenolic Acid
Total Synthesis Methodologies
The complete chemical synthesis of mycophenolic acid offers a route to produce the molecule from basic starting materials and allows for the creation of analogues with structural variations that are not easily accessible through modification of the natural product itself. researchgate.netpg.edu.pl
Convergent and Stepwise Derivatization Strategies
The synthesis of mycophenolic acid can be approached through both convergent and stepwise strategies. researchgate.net
A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then joined together in the later stages of the synthesis. researchgate.net One such approach to MPA involves a palladium-mediated allyl-aryl tin coupling as a key step to connect the two main fragments of the molecule. researchgate.net Another convergent route starts with the synthesis of methyl 6-bromo-4-methylhex-4-enoate and 5,7-dihydroxy-4-methylphthalide (B57823), which are then condensed to form the core structure of MPA. researchgate.net
In contrast, stepwise derivatization strategies involve the sequential modification of a single starting material to build the target molecule. capes.gov.brnih.gov This approach allows for the gradual construction of the molecule, with each step adding a new functional group or modifying an existing one. nih.gov Two such stepwise procedures have been developed for the introduction of the (E)-4-methyl-4-hexenoic acid side chain, a key feature of mycophenolic acid. capes.gov.br
Key Reaction Steps
Several key chemical reactions are instrumental in the total synthesis of mycophenolic acid and its analogues. These include:
Michael Addition: This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net This is a fundamental carbon-carbon bond-forming reaction used in organic synthesis. researchgate.net
Dieckmann Condensation: This is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester. masterorganicchemistry.comchemistrysteps.com It is particularly useful for forming five- and six-membered rings. chemistrysteps.com
Claisen Rearrangement: This is a powerful carbon-carbon bond-forming reaction that involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. researchgate.net A modification of this, the orthoester Claisen rearrangement, is a key step in a facile conversion of an acetaldehyde (B116499) moiety into the (E)-4-methylhex-4-enoic acid side-chain of mycophenolic acid. researchgate.net
Allyl-Aryl Tin Coupling: This palladium-mediated cross-coupling reaction is a key step in a convergent synthesis of mycophenolic acid, enabling the connection of the phthalide (B148349) core and the hexenoic acid side chain. researchgate.net
Semi-Synthetic Approaches
Semi-synthetic approaches utilize mycophenolic acid, typically obtained through fermentation processes, as a starting material for further chemical modifications. nih.govnih.gov This strategy is often more practical and cost-effective than total synthesis for producing derivatives, especially when only minor structural changes are desired. researchgate.netpg.edu.pl Mycophenolate mofetil (MMF), a widely used prodrug of MPA, is a prime example of a semi-synthetic derivative. It is the 2-morpholinoethyl ester of MPA, synthesized to improve bioavailability and reduce gastrointestinal side effects associated with the parent compound. nih.gov
Design and Synthesis of Mycophenolic Acid Analogues
The design and synthesis of mycophenolic acid analogues are driven by the desire to improve its therapeutic properties, such as potency and selectivity, and to explore new potential applications, including as anticancer agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in guiding the design of new MPA analogues. nih.govoncodesign-services.com These studies systematically investigate how modifications to the chemical structure of MPA affect its biological activity. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify key structural features that are essential for activity. oncodesign-services.com For mycophenolic acid, SAR studies have revealed the importance of several structural elements:
The Lactone Ring and Aromatic Methyl Group: These features are considered essential for the biological activity of MPA. researchgate.net
Phenolic Hydroxyl Group: A phenolic -OH group with an adjacent hydrogen-bond acceptor, such as the lactone carbonyl, is thought to be necessary for target interaction. researchgate.net
Carboxylic Acid Group: A free carboxylic acid group on the side chain is generally associated with higher cytotoxicity compared to its esterified counterparts. mostwiedzy.pl
Introduction of Diverse Chemical Moieties
To explore the SAR of mycophenolic acid and develop new analogues with improved properties, various chemical moieties have been introduced through different chemical reactions:
Silylation: The introduction of silyl (B83357) groups, such as the triphenylsilyl (TPS) group, has been investigated. acs.orgacs.org For instance, a triphenylsilyl-MPA analogue has shown promising cytotoxic activity against osteosarcoma cancer cell lines. acs.orgacs.org
Esterification: The carboxylic acid group of MPA is a common site for modification. Esterification with various alcohols can alter the compound's properties. acs.orgacs.org For example, the synthesis of amino acid analogues of MPA in the form of methyl esters has been reported. mostwiedzy.pl
Hydroxamic Acid: The synthesis of MPA derivatives incorporating hydroxamic acid functionalities has also been explored as a strategy to create novel analogues.
Preclinical Research and Mechanistic Investigations of Mycophenolic Acid and Its Analogues
In Vitro Studies on Cellular Models
Assessment of Lymphocyte Proliferation and Apoptosis
Mycophenolic acid (MPA) is a potent inhibitor of lymphocyte proliferation, a cornerstone of its immunosuppressive activity. nih.gov This effect is primarily achieved by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA replication in proliferating T and B cells. youtube.comnih.gov
In vitro studies have consistently demonstrated MPA's ability to block the proliferation of various lymphocyte populations. In Jurkat T cells, MPA has been shown to reduce cell viability and proliferation in a time-dependent manner. researchgate.net This inhibition of proliferation is associated with an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis. researchgate.net Similarly, in human B-lymphoma cells, MPA not only inhibits proliferation but also induces significant apoptosis, with rates reaching 50-60% after 72 hours of treatment. nih.gov
The pro-apoptotic effects of MPA on lymphocytes can be influenced by the mode of cellular activation and the concentration of the drug. nih.gov For instance, in canine peripheral blood mononuclear cells stimulated with concanavalin (B7782731) A, MPA exhibited an anti-apoptotic effect at certain concentrations. nih.gov This suggests that the impact of MPA on lymphocyte apoptosis is complex and may vary depending on the specific cellular context and stimuli.
The following table summarizes the key findings on the effects of Mycophenolic Acid on lymphocyte proliferation and apoptosis from various studies.
| Cell Type | Finding | Reference |
| Jurkat T cells | Reduced cell viability and proliferation in a time-dependent manner. | researchgate.net |
| Jurkat T cells | Promoted an accumulation of cells stalled in the sub-G1 phase. | researchgate.net |
| Human B-lymphoma cells | Inhibited cell proliferation and induced apoptosis (50-60% at 72 hours). | nih.gov |
| Canine Lymphocytes | The influence of MPA on apoptosis was dependent on the mechanism of cell activation and MPA concentration. | nih.gov |
Analysis of Gene and Protein Expression in Cell Lines (e.g., CD Markers, FoxP3, PCNA, IMPDH2)
MPA treatment significantly alters the expression of various genes and proteins involved in lymphocyte activation, differentiation, and proliferation.
In human CD4+ T cells stimulated with CD3/CD28, MPA treatment has been shown to decrease the expression of positive co-stimulatory molecules like CD27 and CD28, while CD25 expression remains unaffected. nih.gov Conversely, MPA enhances the expression of negative co-stimulators such as PD-1 and CTLA-4. nih.gov Furthermore, MPA upregulates the expression of the transcription factor FoxP3, which is a key regulator of regulatory T cells (Tregs). nih.gov However, in stimulated canine lymphocytes, the effect of MPA on FoxP3 expression was found to be dependent on the specific cell stimulation method. nih.gov
Studies on canine lymphocytes have also demonstrated that MPA can cause a decrease in the expression of the T-cell receptor component CD3 and the co-receptor CD8. nih.gov The expression of the B-cell marker CD21 was minimally affected. nih.gov
A key target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), particularly the type II isoform (IMPDH2), which is predominantly expressed in proliferating lymphocytes. youtube.comnih.gov MPA's inhibitory effect on IMPDH leads to the depletion of guanosine (B1672433) nucleotides, thereby suppressing cell proliferation. nih.gov This is further evidenced by the decreased expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in canine lymphocytes treated with MPA. nih.gov Interestingly, bacterial IMPDH exhibits significantly higher resistance to MPA, a characteristic that has been exploited to develop it as a dominant selectable marker in mammalian cell transfection studies. nih.gov
The table below provides a summary of the observed changes in gene and protein expression in response to Mycophenolic Acid.
| Cell Line/Type | Marker | Effect of MPA | Reference |
| Human CD4+ T cells | CD27, CD28 | Decreased expression | nih.gov |
| Human CD4+ T cells | PD-1, CTLA-4 | Enhanced expression | nih.gov |
| Human CD4+ T cells | FoxP3 | Enhanced expression | nih.gov |
| Canine Lymphocytes | FoxP3 | Dependent on cell stimulation | nih.gov |
| Canine Lymphocytes | CD3, CD8 | Decreased expression | nih.gov |
| Canine Lymphocytes | PCNA | Decreased expression | nih.gov |
| Lymphocytes | IMPDH2 | Inhibition of activity | youtube.comnih.gov |
Metabolic Reprogramming in T-cells
T-cell activation and differentiation are intrinsically linked to profound metabolic reprogramming, shifting from a quiescent metabolic state to a highly active one characterized by increased glycolysis and glutaminolysis. nih.gov This metabolic switch is essential to meet the bioenergetic and biosynthetic demands of proliferation and effector function. nih.gov
Mycophenolic acid has been shown to directly interfere with this metabolic reprogramming. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which not only affects DNA synthesis but also impacts signaling pathways that control T-cell metabolism. nih.gov Specifically, MPA treatment has been associated with reduced signaling through the Akt/mTOR and STAT5 pathways in human CD4+ T cells. nih.gov The mTOR pathway, particularly mTORC1, is a central regulator of T-cell metabolism, promoting glycolysis, lipid biosynthesis, and mitochondrial biogenesis upon T-cell activation. nih.gov
The metabolic reprogramming in alloreactive T-cells, which are key players in graft-versus-host disease, involves the activation of TCR, mTORC1, and MYC signaling pathways. frontiersin.org These pathways drive the upregulation of glycolysis. frontiersin.org By dampening mTOR signaling, MPA can effectively curb the metabolic shift required for T-cell activation and proliferation.
Studies on Dendritic Cell Maturation and Function
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses. The maturation state of DCs is a key determinant of whether they induce immunity or tolerance. Mycophenolic acid has been shown to exert significant inhibitory effects on the maturation and function of human dendritic cells. nih.govnih.gov
In vitro studies have demonstrated that MPA can impair the upregulation of co-stimulatory molecules on DCs, which are essential for T-cell activation. nih.gov Furthermore, MPA treatment can affect the expression of cell-surface receptors involved in antigen uptake and processing, such as CD83 and CD205, leading to a decreased ability to stimulate T-cells. nih.gov This results in reduced T-cell proliferation and cytokine secretion. nih.govnih.gov
Interestingly, while MPA inhibits some aspects of DC maturation, it does not simply maintain them in an immature state. MPA-treated DCs can exhibit a mature phenotype for chemokine receptor expression, with downregulation of CCR5 and upregulation of CCR7, which is associated with migration to lymph nodes. nih.gov Despite this migratory phenotype, these MPA-treated DCs still show a reduced capacity to stimulate allogeneic T-cell responses, both through direct and indirect pathways. nih.gov Additionally, MPA-treated DCs have been observed to secrete the anti-inflammatory cytokine IL-10. nih.gov
The following table summarizes the effects of Mycophenolic Acid on dendritic cell maturation and function.
| Feature | Effect of Mycophenolic Acid | Reference |
| Co-stimulatory Molecule Expression | Impaired upregulation | nih.gov |
| Antigen Processing/Presentation Receptors (CD83, CD205) | Downregulated expression | nih.gov |
| T-cell Stimulation | Reduced | nih.govnih.gov |
| Chemokine Receptor Expression (CCR5/CCR7) | Mature phenotype (downregulation/upregulation) | nih.gov |
| IL-10 Secretion | Increased | nih.gov |
Cytotoxicity Evaluation in Cancer Cell Lines (e.g., Osteosarcoma, Neuroblastoma)
Beyond its immunosuppressive properties, mycophenolic acid and its analogues have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential for repurposing as anti-cancer agents.
In the context of osteosarcoma, MPA has been shown to efficiently inhibit the growth of several human osteosarcoma cell lines, including MNNG/HOS, U2OS, SaOS-2, MG-63, and 143B, with IC50 values in the therapeutic range for organ transplant patients. nih.gov MPA treatment of osteosarcoma cells leads to the inhibition of colony formation, cell cycle arrest in the S phase, and induction of apoptosis. nih.gov Furthermore, MPA can reduce the in vitro invasion of osteosarcoma cells by inhibiting their migration capability. nih.gov Novel synthetic analogues of MPA have also exhibited potent cytotoxic activity against osteosarcoma cell lines, with some showing low cytotoxicity against normal human cells. nih.gov
Similarly, MPA derivatives have shown selective inhibition of neuroblastoma (SH-SY5Y) cancer cell lines while being non-toxic to normal cells. nih.gov The cytotoxic effects of various compounds on neuroblastoma cell lines are often assessed by measuring cell viability and apoptosis rates. researchgate.net
The table below presents the cytotoxic effects of Mycophenolic Acid and its analogues on different cancer cell lines.
| Cancer Cell Line | Compound | Key Findings | Reference |
| Osteosarcoma (MNNG/HOS, U2OS, SaOS-2, MG-63, 143B) | Mycophenolic Acid | Inhibited cell growth, colony formation, induced S-phase arrest and apoptosis, reduced invasion. | nih.gov |
| Osteosarcoma (MNNG/HOS, U2OS, 143B, SaOS-2) | Silicon-containing MPA analogue (2d) | Exhibited good cytotoxic activity with IC50 values from 0.64 to 2.27 µM and low cytotoxicity to normal cells. | nih.gov |
| Neuroblastoma (SH-SY5Y) | Propargylamine (B41283) mycophenolate derivatives | Showed selective inhibition of cancer cell lines and were nontoxic to normal cells. | nih.gov |
In Vivo Studies in Animal Models
In vivo studies in animal models have been instrumental in corroborating the immunosuppressive and anti-tumor effects of mycophenolic acid observed in vitro.
In a severe combined immunodeficiency (SCID) mouse xenograft model of human B-cell non-Hodgkin lymphomas, oral administration of mycophenolate mofetil (MMF), the prodrug of MPA, significantly inhibited subcutaneous tumor growth. nih.gov Immunohistochemical analysis of the tumors from MMF-treated mice revealed a decreased proliferation rate and higher apoptotic activity, confirming that the xenografted lymphoma cells remained sensitive to MPA. nih.gov
In a nude mouse model of osteosarcoma using 143B cell xenografts, daily oral administration of MMF significantly suppressed tumor growth. nih.gov Furthermore, in a tail vein-lung metastasis model with the same cell line, MMF treatment led to a significant reduction in the number of lung metastatic nodules. nih.gov
Canine models have been utilized to study the pharmacodynamics of MPA. These studies have established an inverse relationship between MPA concentration and the activity of its target enzyme, IMPDH. nih.gov Following oral administration of MMF to dogs, maximal inhibition of IMPDH activity was observed approximately 2-4 hours after dosing. nih.gov Interestingly, after 24 hours, there was a rebound increase in IMPDH activity, in some cases exceeding pre-dosing levels by three-fold. nih.gov These findings have important implications for optimizing dosing regimens to maintain effective immunosuppression.
Furthermore, animal models have been crucial in investigating the potential teratogenic effects of MPA. In rat whole embryo cultures, MPA induced dysmorphogenic development, including neural tube defects and heart anomalies, at clinically relevant concentrations. springermedizin.de
Finally, in a mouse model for progressive renal disease (COL4A3-deficient mice), treatment with MMF did not show significant differences in the gene expression of fibrotic markers, suggesting that the anti-fibrotic effects of MPA may involve pathways independent of transforming growth factor-beta (TGF-β). nih.gov In a rodent model of adjuvant-induced arthritis, MMF was shown to be effective, and in vitro studies using rodent fibroblasts indicated that MPA inhibits nitric oxide production, an inflammatory mediator, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.gov
Immunosuppressive Effects in Allograft and Xenograft Models
Preclinical studies in various animal models have been instrumental in establishing the immunosuppressive potential of mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF). These investigations have demonstrated the efficacy of MMF, both as a standalone therapy and in combination with other immunosuppressants, in prolonging the survival of allografts (transplants between genetically non-identical individuals of the same species) and xenografts (transplants between different species). nih.gov
In murine models, MPA exhibited potent and selective immunosuppressive effects on lymphocytes. nih.gov Further studies in various animal species confirmed that MMF effectively extends the survival of transplanted organs and can also be beneficial in reversing ongoing rejection episodes. nih.gov The successful outcomes in these animal experiments, which also highlighted a relatively low toxicity profile, were a driving force behind the initiation of clinical trials in humans. nih.gov
The application of MPA has also been explored in the context of vascularized composite allotransplantation (VCA), which involves the transplantation of multiple tissues such as skin, muscle, and bone. Due to the high immunogenicity of the skin component in VCA, targeted immunosuppression is desirable. bohrium.com Preclinical research has investigated topical formulations of MPA to provide graft-targeted immunosuppression while minimizing systemic side effects. bohrium.com
Evaluation of Mycophenolic Acid and Analogues in Experimental Disease Models (e.g., Chronic Rejection Models)
A significant focus of preclinical research has been the evaluation of mycophenolic acid (MPA) and its analogues in preventing chronic rejection, a major cause of long-term graft failure. Animal models have suggested a beneficial effect of MPA on chronic rejection, which has been a key factor in its clinical adoption. nih.gov The potential of MPA to mitigate chronic rejection is linked to its ability to reduce acute rejection episodes, which are considered a risk factor for the development of chronic rejection. nih.gov
The development of new analogues of MPA is an ongoing area of research. These efforts are aimed at creating compounds with improved efficacy and reduced toxicity compared to the currently used forms, mycophenolate mofetil (MMF) and mycophenolate sodium (MPS). nih.gov The primary mechanism of MPA's action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides in T and B lymphocytes. nih.govyoutube.com By inhibiting this pathway, MPA selectively halts the proliferation of these immune cells. youtube.com Research into novel analogues often focuses on enhancing this inhibitory activity or altering the compound's metabolic profile to reduce side effects. nih.gov
Pharmacodynamic Properties in Animal Systems
The pharmacodynamic (PD) properties of mycophenolic acid (MPA), which describe the biochemical and physiological effects of the drug on the body, have been extensively studied in animal models. A key aspect of these studies is the measurement of inosine monophosphate dehydrogenase (IMPDH) activity, the enzyme inhibited by MPA, to assess the drug's immunosuppressive effect. nih.gov
In a canine model, the administration of mycophenolate mofetil (MMF) led to a dose-dependent inhibition of IMPDH activity. nih.gov A single oral dose resulted in maximal inhibition of IMPDH activity by 30-40% approximately 2-4 hours after administration, followed by a gradual return of enzyme activity. nih.gov Interestingly, after 24 hours, there was an increase in IMPDH activity that, in some cases, surpassed pre-dosing levels by as much as three-fold. nih.gov This rebound phenomenon suggests that the timing of drug administration is critical for maintaining optimal immunosuppression. nih.gov
Pharmacokinetic (PK) and pharmacodynamic (PD) relationships have also been investigated in healthy beagle dogs. frontiersin.org These studies showed a clear concentration-dependent inhibition of T-cell proliferation that correlated with MPA plasma concentrations. frontiersin.org This PK/PD relationship remained consistent with repeated drug administration, indicating no significant changes in drug absorption, metabolism, or clearance, nor desensitization to the drug's effects over time. frontiersin.org
Studies in healthy cats have also been conducted to evaluate the plasma disposition of MPA and its effect on peripheral blood mononuclear cells. Following oral administration of MMF, MPA was detected in the plasma of all cats, indicating successful absorption and biotransformation of the prodrug. researchgate.net The metabolites of MPA were also detected, suggesting elimination through hepatic biotransformation. researchgate.net However, significant interindividual variability in the disposition of MPA was observed, which could lead to variations in treatment safety and efficacy. nih.gov
Table 1: Pharmacodynamic Findings in Animal Models
| Animal Model | Key Pharmacodynamic Finding | Reference |
|---|---|---|
| Canine | Maximal inhibition of IMPDH activity (30-40%) occurs 2-4 hours post-dose, with a rebound increase in activity exceeding pre-dose levels after 24 hours. | nih.gov |
| Beagle Dog | Concentration-dependent inhibition of T-cell proliferation, with a stable PK/PD relationship upon repeated dosing. | frontiersin.org |
| Feline | Successful biotransformation of MMF to MPA with significant interindividual variability in MPA disposition. | researchgate.netnih.gov |
Investigations into Drug-Drug Interactions (Preclinical Models)
The co-administration of mycophenolic acid (MPA) with other medications is common in transplant recipients, making the investigation of potential drug-drug interactions (DDIs) a critical area of preclinical research. nih.gov These interactions can significantly alter the pharmacokinetics of MPA, potentially leading to sub-therapeutic immunosuppression or toxicity. nih.gov
Effects on Mycophenolic Acid Metabolism and Transport
Preclinical studies have revealed that various drugs can influence the metabolism and transport of mycophenolic acid (MPA). For instance, cyclosporine (CsA) has been shown to reduce MPA exposure by inhibiting the biliary excretion of its main metabolite, mycophenolic acid glucuronide (MPAG), which in turn affects the enterohepatic circulation of MPA. nih.gov In contrast, tacrolimus (B1663567) does not appear to have a clinically significant effect on MPA pharmacokinetics. nih.gov
The impact of steroids on MPA pharmacokinetics is another area of concern in triple-therapy regimens. nih.gov In vitro studies have provided mechanistic evidence for metabolic interactions between steroids, cyclosporine, and MPA. nih.gov Additionally, a range of other drugs commonly used in transplant patients, such as certain antibiotics and proton pump inhibitors, have been evaluated for their potential to interfere with MPA's metabolic pathways. nih.govdrugs.com For example, co-administration of amoxicillin (B794) plus clavulanic acid has been reported to reduce the pre-dose concentration of MPA by approximately 50%. gsk.com
Role of Metabolic Enzymes (e.g., UGTs) and Transporter Proteins (e.g., MRP2, OATPs, P-gp)
The metabolism and transport of mycophenolic acid (MPA) are mediated by a complex interplay of enzymes and transporter proteins. The primary metabolic pathway for MPA is glucuronidation, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov UGT1A9 is the predominant enzyme responsible for the formation of the main, inactive metabolite, 7-O-mycophenolic acid glucuronide (MPAG), primarily in the liver. nih.gov Another metabolite, an acyl glucuronide (AcMPAG), is formed by UGT2B7 and may have some pharmacological activity. nih.gov
Several transporter proteins are involved in the disposition of MPA and its metabolites. Multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter responsible for the biliary excretion of MPAG and AcMPAG. pharmgkb.orgnih.gov This process is essential for the enterohepatic circulation of MPA. nih.gov Studies in MRP2-deficient rats have demonstrated significantly reduced biliary excretion of MPAG. researchgate.net
Organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are involved in the uptake of MPAG into hepatocytes. pharmgkb.orgnih.gov P-glycoprotein (P-gp), encoded by the MDR1 gene, has been implicated in the oral absorption of MPA. pharmgkb.orgnih.gov Studies in mice lacking P-gp (Mdr1a/1b-/-) showed markedly increased plasma levels of MPA, suggesting that MPA is a substrate for this efflux transporter. nih.gov
The interaction of MPA and its metabolites with renal organic anion transporters, hOAT1 and hOAT3, has also been investigated. MPA was found to inhibit both transporters, while MPAG was a weaker inhibitor but was transported by hOAT3. nih.gov This suggests that hOAT3 plays a role in the renal tubular secretion of MPAG. nih.gov
Table 2: Key Enzymes and Transporters in MPA Disposition
| Molecule | Function | Reference |
|---|---|---|
| UGT1A9 | Major enzyme for MPA glucuronidation to MPAG in the liver. | nih.gov |
| UGT2B7 | Forms the acyl glucuronide metabolite (AcMPAG). | nih.gov |
| MRP2 (ABCC2) | Mediates biliary excretion of MPAG and AcMPAG, crucial for enterohepatic circulation. | pharmgkb.orgnih.govresearchgate.net |
| OATP1B1/1B3 | Involved in the hepatic uptake of MPAG. | pharmgkb.orgnih.gov |
| P-gp (MDR1) | Implicated in the oral absorption of MPA. | pharmgkb.orgnih.gov |
| hOAT3 | Contributes to the renal tubular secretion of MPAG. | nih.gov |
Enterohepatic Circulation and its Modulation
This recirculation process can be modulated by co-administered drugs. Cyclosporine (CsA) is a well-known inhibitor of MRP2, which reduces the biliary excretion of MPAG and thereby diminishes the enterohepatic circulation of MPA. nih.govnih.gov This interaction contributes to the lower MPA exposure observed when it is co-administered with CsA compared to other calcineurin inhibitors like tacrolimus. nih.gov
Antibiotics that disrupt the gut microbiome can also suppress the enterohepatic circulation of MPA. nih.gov By reducing the population of bacteria that produce β-glucuronidase, antibiotics such as ciprofloxacin, amoxicillin-clavulanate, norfloxacin, and metronidazole (B1676534) can decrease the deconjugation of MPAG back to MPA, leading to lower MPA trough levels. nih.gov In some cases, this reduction can be substantial and may take a significant amount of time to normalize even after the antibiotic course is completed. nih.gov
Analytical Methodologies for Mycophenolic Acid and Its Metabolites in Research
Chromatographic Techniques
Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of MPA analysis. The choice of chromatographic method depends on the specific requirements of the research, such as the need for high sensitivity, the number of samples, and the specific metabolites to be quantified.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of MPA and its metabolites in biological matrices. nih.govclinlabint.com This method offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes. clinlabint.com The principle of LC-MS/MS involves the separation of the compounds by liquid chromatography, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. jyoungpharm.org
Several LC-MS/MS methods have been developed for MPA analysis, often employing different sample preparation techniques and chromatographic conditions. nih.gov These methods are typically validated to ensure their accuracy, precision, linearity, and robustness. nih.govwalshmedicalmedia.com
Ultra-Performance Liquid Chromatography (UPLC), a more recent development in liquid chromatography, utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.govbohrium.com When coupled with tandem mass spectrometry, UPLC-MS/MS provides a rapid and highly sensitive method for the determination of MPA and its metabolites. nih.govnih.gov
The advantages of UPLC-MS/MS in MPA analysis include shorter run times, reduced solvent consumption, and improved peak resolution. nih.govbohrium.com These features make it particularly suitable for high-throughput analysis in pharmacokinetic studies. nih.gov A validated UPLC-MS/MS method for MPA in human plasma has demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 15 ng/mL and a short run time of 2.0 minutes. nih.gov The method showed excellent linearity over a wide concentration range and high extraction recovery. nih.gov Another study successfully used on-line solid-phase extraction (SPE) coupled with UPLC-MS/MS to quantify MPA and its major metabolite, mycophenolic acid glucuronide (MPAG), in kidney transplant patients. nih.gov
Table 1: Performance Characteristics of a UPLC-MS/MS Method for MPA in Human Plasma
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 15–15000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | nih.gov |
| Mean Extraction Recovery | >95% | nih.gov |
| Run Time | 2.0 minutes | nih.gov |
| Intra-day Precision (% CV) | 1.67% to 6.53% | nih.gov |
| Inter-day Precision (% CV) | Not specified | nih.gov |
| Accuracy | 98.8% to 102.8% | nih.gov |
High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool used in analytical chemistry that offers highly precise mass measurements. azolifesciences.comthermofisher.com Unlike standard mass spectrometry, HRAM instruments can distinguish between molecules with very similar masses, which is crucial for identifying and quantifying compounds in complex biological samples. thermofisher.comthermofisher.com This high resolving power helps to separate analyte signals from background interferences, leading to more accurate and reliable results. thermofisher.com
In the context of MPA analysis, HRAM can be particularly beneficial for separating MPA and its metabolites from endogenous matrix components, thereby improving the accuracy of quantification. thermofisher.com The ability to obtain accurate mass measurements also aids in the structural elucidation of unknown metabolites. While specific research focusing solely on HRAM for MPA is not as prevalent as for other techniques, the principles of HRAM suggest its significant potential for advanced research applications involving MPA metabolism.
Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that utilizes a high-resolution mass analyzer, such as an Orbitrap, to monitor all product ions of a selected precursor ion simultaneously. nih.govwashington.edumdpi.com This approach offers high selectivity and sensitivity for the quantification of target analytes. washington.edu In PRM, the quadrupole is used to isolate the precursor ion of interest, which is then fragmented, and all resulting fragment ions are detected in the high-resolution mass analyzer. mdpi.comcreative-proteomics.com This provides a full, high-resolution MS/MS spectrum, which can be used for confident identification and accurate quantification of the target compound. mdpi.com
Full scan mode, often used in conjunction with HRAM, involves acquiring mass spectra over a wide mass range. This allows for the untargeted detection of a broad range of compounds in a sample. nih.gov In the context of MPA research, full scan HRAM can be used for metabolite profiling studies to identify novel or unexpected metabolites of MPA. The combination of full scan for discovery and PRM for targeted quantification provides a comprehensive approach to studying MPA metabolism.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a well-established and widely used method for the quantification of MPA in biological samples. clinlabint.comnih.govnih.gov This technique is generally more accessible and less expensive than LC-MS/MS. nih.gov The principle involves separating MPA from other components in the sample using an HPLC column, and then detecting it based on its absorbance of UV light at a specific wavelength, typically around 210 nm, 254 nm, or 305 nm. clinlabint.comnih.gov
Numerous HPLC-UV methods have been developed and validated for the routine monitoring of total MPA concentrations in plasma. nih.govmedpharmres.com These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation. nih.govnih.gov While generally less sensitive than mass spectrometric methods, HPLC-UV provides adequate sensitivity for therapeutic drug monitoring and pharmacokinetic studies where higher concentrations of MPA are expected. nih.gov
Table 2: Comparison of Validated HPLC-UV Methods for MPA Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (B52724) | Solid-phase extraction | nih.govmedpharmres.com |
| Column | Supelcosil LC-CN (150 × 4.6 mm, 5 µm) | LiChroCART®125-4 (C18) | nih.govmedpharmres.com |
| Mobile Phase | Acetonitrile, water, KH2PO4 buffer, phosphoric acid | Acetonitrile and phosphate (B84403) buffer (pH 3) | nih.govmedpharmres.com |
| Detection Wavelength | 305 nm | 254 nm | nih.govmedpharmres.com |
| Linearity Range | 0.1–40 µg/mL | 0.25 to 50 µg/mL | nih.govmedpharmres.com |
| LLOQ | 0.1 µg/mL | 0.25 µg/mL | nih.govmedpharmres.com |
| Intra-assay Precision (%RSD) | 0.97–7.06% | < 7.5% | nih.govmedpharmres.com |
| Inter-assay Precision (%RSD) | 1.92–5.15% | < 7.5% | nih.govmedpharmres.com |
| Intra-assay Inaccuracy | -5.72% to +2.96% | Not specified | nih.gov |
| Inter-assay Inaccuracy | -8.82% to +5.31% | Not specified | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRAM)
Sample Preparation Techniques
Effective sample preparation is a critical step in the analytical workflow for MPA and its metabolites, as it removes interfering substances from the biological matrix and concentrates the analytes of interest. The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the subsequent analysis. Common techniques used for MPA analysis include:
Protein Precipitation (PP): This is a simple and rapid method that involves adding a precipitating agent, such as acetonitrile or methanol (B129727), to the plasma sample to denature and precipitate proteins. nih.govnih.gov The supernatant, containing the analytes, is then separated by centrifugation and can be directly injected into the chromatographic system or further processed. nih.govthermofisher.com
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analytes from the sample matrix. jyoungpharm.orgnih.gov The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analytes are then eluted with a suitable solvent. jyoungpharm.org This technique provides cleaner extracts compared to protein precipitation, which can lead to improved analytical performance. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The analytes are extracted into the organic phase, which is then separated and evaporated to concentrate the analytes before analysis.
Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses a solid support material impregnated with an aqueous phase. theanalyticalscientist.com The sample is loaded onto the SLE plate or column, and the analytes are extracted into an organic solvent that is passed through the support. theanalyticalscientist.com This technique avoids the formation of emulsions, which can be a problem with LLE. theanalyticalscientist.com
The selection of the most appropriate sample preparation technique depends on factors such as the complexity of the sample matrix, the required sensitivity of the assay, and the desired sample throughput.
Protein Precipitation
Protein precipitation is a common and straightforward method for sample preparation in the analysis of mycophenolic acid and its metabolites from biological fluids like plasma. nih.govnih.govnih.gov This technique involves adding a precipitating agent, typically an organic solvent such as methanol or acetonitrile, to the plasma sample. nih.govnih.govnih.govdss.go.th The solvent disrupts the structure of proteins, causing them to precipitate out of the solution.
The general procedure involves adding the organic solvent, often containing an internal standard, to a small volume of plasma (e.g., 50 µL). nih.govnih.gov The mixture is then vortexed and centrifuged to pellet the precipitated proteins. chromatographyonline.com The resulting supernatant, which contains the analytes of interest, is then separated and can be directly injected into the analytical system or further diluted. nih.govnih.govchromatographyonline.com For instance, one method involves adding acetonitrile with 0.1% formic acid to the plasma sample, followed by vortexing and centrifugation. chromatographyonline.com Another approach utilizes methanol for the precipitation of plasma proteins. nih.gov The efficiency of protein precipitation can be enhanced by factors such as using a cold precipitation solution and freezing the mixture before centrifugation, which can improve analyte recovery and reduce matrix effects. mdpi.com The simplicity and speed of protein precipitation make it a widely used technique in high-throughput analyses. nih.govchromatographyonline.com
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is another widely used technique for the extraction and purification of mycophenolic acid and its metabolites from biological samples prior to analysis. jyoungpharm.orgnih.gov SPE offers the advantage of providing a cleaner extract compared to protein precipitation by effectively removing interfering substances from the matrix. nih.gov This leads to improved assay sensitivity and specificity.
The SPE process typically involves passing the sample through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent while other matrix components are washed away. The retained analytes are then eluted with a suitable solvent. nih.gov For the analysis of MPA, various SPE sorbents have been employed. One common type is the C18 cartridge, which is used in reverse-phase SPE. jyoungpharm.org A more advanced technique, molecularly imprinted solid-phase extraction (MISPE), has been developed for the rapid screening of MPA in human plasma. nih.gov This method utilizes molecularly imprinted polymers specifically designed to selectively bind MPA, thereby offering high selectivity and enabling effective clean-up of interfering components. nih.gov Online SPE coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been successfully used for the quantification of MPA and its major metabolite, mycophenolic acid glucuronide (MPAG), in kidney transplant patients. nih.gov
Method Development and Validation Parameters
The development and validation of analytical methods for mycophenolic acid and its metabolites are critical to ensure the reliability and accuracy of the results. The validation process typically adheres to guidelines set by regulatory bodies and includes the assessment of several key parameters. nih.govjyoungpharm.org
Selectivity and Specificity (Separation from Metabolites)
Selectivity and specificity are paramount in the analysis of mycophenolic acid (MPA) to ensure that the method accurately measures the intended analyte without interference from other compounds in the sample, particularly its metabolites like mycophenolic acid glucuronide (MPAG) and acyl-glucuronide (AcMPAG). nih.govnih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with detection techniques like mass spectrometry (MS/MS) or UV, are designed to achieve this separation.
In many validated methods, the chromatographic conditions are optimized to ensure that MPA and its metabolites have distinct retention times, allowing for their individual quantification. nih.gov For example, a UPLC-MS/MS method demonstrated baseline separation of MPA, MPAG, and an internal standard, with no interfering peaks from endogenous substances observed in blank samples. nih.gov The use of an internal standard, a compound with similar physicochemical properties to the analyte, further enhances the specificity and accuracy of the method by compensating for variations in sample preparation and instrument response. nih.gov Chromatograms from blank plasma are compared with those from spiked samples and patient samples to confirm the absence of interfering peaks at the retention times of the analytes and internal standard. nih.govnih.gov
Linearity and Calibration Range
The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. rjpbcs.com This is a crucial parameter for accurate quantification. For mycophenolic acid (MPA) and its metabolites, linearity is typically assessed by analyzing a series of calibration standards prepared in a biological matrix, such as plasma, at different known concentrations. nih.govnih.gov The response (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the concentration, and a linear regression analysis is performed. rjpbcs.comnih.gov A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. nih.govrjpbcs.com
The calibration range should encompass the expected concentrations of the analyte in clinical or research samples. nih.gov For MPA, this range can be quite wide to accommodate both trough and peak concentrations. For instance, different studies have reported various linear ranges for total MPA, such as 0.1–40 µg/mL, 0.05–4 µg/mL, 15–15000 ng/mL, and 0.2 to 20 µg/mL. nih.govnih.govnih.govshimadzu.com The table below summarizes the linearity and calibration ranges from several studies for MPA and its metabolites.
| Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Mycophenolic Acid (Total) | 0.05–4 µg/mL | Not Specified | nih.gov |
| Mycophenolic Acid Glucuronide (Total) | 0.5–60 µg/mL | Not Specified | nih.gov |
| Mycophenolic Acid Acyl-glucuronide (Total) | 0.025–3 µg/mL | Not Specified | nih.gov |
| Mycophenolic Acid (Free) | 10–500 ng/mL | Not Specified | nih.gov |
| Mycophenolic Acid Glucuronide (Free) | 125–10,000 ng/mL | Not Specified | nih.gov |
| Mycophenolic Acid Acyl-glucuronide (Free) | 0.5–300 ng/mL | Not Specified | nih.gov |
| Mycophenolic Acid | 15–15000 ng/mL | ≥0.9995 | nih.gov |
| Mycophenolic Acid | 288-468 μg/ml | ~0.9993 | rjpbcs.com |
| Mycophenolic Acid | 1-100microg/ml | 0.9989 | nih.gov |
| Mycophenolic Acid | 0.3–13.6 μg/mL | > 0.999 | nih.gov |
| Mycophenolic Acid Glucuronide | 2.6–232.9 μg/mL | > 0.999 | nih.gov |
| Mycophenolic Acid | 0.2 to 20 µg/mL | ≥ 0.999 | shimadzu.com |
Sensitivity (Lower Limit of Quantification, Signal-to-Noise Ratio)
The sensitivity of an analytical method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govjbiochemtech.com For mycophenolic acid (MPA), a sensitive method is crucial for accurately measuring trough concentrations. The LLOQ is established by analyzing samples with low concentrations of the analyte and is often defined by a specific signal-to-noise (S/N) ratio, for example, an S/N ratio of ≥10 or ≥70. nih.gov
Various analytical methods have demonstrated a wide range of sensitivities for the quantification of MPA. For instance, a high-performance thin-layer chromatography (HPTLC) method reported an LLOQ of 77.09 ng/band. jbiochemtech.com In contrast, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can achieve LLOQs as low as 15 ng/mL, with a signal-to-noise ratio of ≥70. nih.gov Another LC-MS/MS method reported an even lower LLOQ of 0.10 ng/mL for mycophenolate mofetil and 101 ng/mL for MPA. jyoungpharm.org The table below presents the LLOQ values for MPA from different studies.
| Analyte | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|
| Mycophenolic Acid | 77.09 ng/band | jbiochemtech.com |
| Mycophenolic Acid (Total) | 0.05 µg/mL | nih.gov |
| Mycophenolic Acid Glucuronide (Total) | 0.5 µg/mL | nih.gov |
| Mycophenolic Acid Acyl-glucuronide (Total) | 0.025 µg/mL | nih.gov |
| Mycophenolic Acid (Free) | 10 ng/mL | nih.gov |
| Mycophenolic Acid Glucuronide (Free) | 125 ng/mL | nih.gov |
| Mycophenolic Acid Acyl-glucuronide (Free) | 0.5 ng/mL | nih.gov |
| Mycophenolic Acid | 15 ng/mL | nih.gov |
| Mycophenolic Acid | 0.32microg/ml | nih.gov |
| Mycophenolate mofetil | 0.10 ng/mL | jyoungpharm.org |
| Mycophenolic Acid | 101 ng/mL | jyoungpharm.org |
Precision (Intra- and Inter-Assay Variability)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jbiochemtech.com It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-assay precision (within-run variability) and inter-assay precision (between-run variability). nih.govjbiochemtech.com Intra-assay precision is determined by analyzing replicate samples within the same analytical run, while inter-assay precision is assessed by analyzing the same samples on different days or in different analytical runs. nih.govjbiochemtech.com
For the analysis of mycophenolic acid (MPA), regulatory guidelines generally require the precision at each concentration level to be within ±15% of the nominal value, except for the LLOQ, where it should not exceed ±20%. nih.gov Numerous studies have demonstrated that the analytical methods for MPA meet these criteria. For example, one HPTLC method reported intra-day and inter-day precision with %RSD values in the range of 1.22-2.03 and 1.23-2.81, respectively. jbiochemtech.com An ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) method showed that the precision for all analytes (total and free forms of MPA and its metabolites) was lower than 15%. nih.gov The table below summarizes the precision data from various studies.
| Analyte | Intra-Assay Precision (%RSD or %CV) | Inter-Assay Precision (%RSD or %CV) | Reference |
|---|---|---|---|
| Mycophenolic Acid | 1.22-2.03 | 1.23-2.81 | jbiochemtech.com |
| Mycophenolic Acid and its metabolites (Total and Free forms) | <15 | <15 | nih.gov |
| Mycophenolic Acid | ≤1.53% | ≤0.51% | nih.gov |
| Mycophenolic Acid | 0.97–7.06% | 1.92–5.15% | nih.gov |
| Mycophenolate mofetil and Mycophenolic Acid | Within acceptance criteria | Within acceptance criteria | jyoungpharm.org |
Accuracy and Trueness of Measurements
The accuracy of an analytical method refers to the closeness of agreement between a measured value and the true value. Trueness is the closeness of agreement between the average of a large series of test results and an accepted reference value. In the context of mycophenolic acid (MPA) analysis, various chromatographic methods have demonstrated high levels of accuracy and trueness, which are crucial for research applications requiring precise quantification.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a cornerstone for accurate MPA measurement. A validated HPLC-UV method, for instance, reported intra-assay inaccuracy between -5.72% and +2.96% and inter-assay inaccuracy between -8.82% and +5.31% for concentrations above the lower limit of quantitation (LLOQ). nih.gov For the LLOQ itself, the inaccuracy was within acceptable limits, at +15.40% for intra-assay and +19.00% for inter-assay measurements. nih.gov
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and specificity. One such method for the simultaneous quantification of total and free MPA and its metabolites showed intra- and inter-day accuracy ranging from 85.73% to 102.01% for the total forms and 87.23% to 111.89% for the free forms. nih.gov Another HPLC-MS/MS method for MPA in human plasma demonstrated accuracy values ranging from 99.76% to 111.38%. researchgate.net Similarly, a validated UPLC-MS/MS method reported accuracy for calibration curve standards between 98.8% and 102.8%. nih.gov
The precision of these methods, often expressed as the coefficient of variation (%CV) or relative standard deviation (RSD), is also a key indicator of performance. For an HPLC-UV method, the intra-assay precision was found to be between 0.97–7.06% RSD, and the inter-assay precision was between 1.92–5.15% RSD. nih.gov For UPLC-MS/MS methods, precision for all analytes is typically lower than 15%. nih.gov One study reported %CV for calibration curve standards ranging from 1.67% to 6.53%. nih.gov
| Analytical Method | Analyte(s) | Intra-Assay Accuracy/Precision | Inter-Assay Accuracy/Precision | Reference |
| HPLC-UV | Total MPA | Inaccuracy: -5.72% to +2.96% / Precision: 0.97-7.06% RSD | Inaccuracy: -8.82% to +5.31% / Precision: 1.92-5.15% RSD | nih.gov |
| UPLC-MS/MS | Total & Free MPA, MPAG, AcMPAG | Accuracy: 87.23%–111.89% (free), 85.73%–102.01% (total) | Precision: <15% | nih.gov |
| HPLC-MS/MS | Total MPA | Accuracy: 99.76% to 111.38% / Precision: 2.54% to 9.01% CV | Accuracy: 99.76% to 111.38% / Precision: 2.54% to 9.01% CV | researchgate.net |
| HPLC | MPA, MPAG, AcMPAG | Accuracy: Bias < 14.0% / Precision: CV < 5.0% | Accuracy: Bias < 14.0% / Precision: CV < 5.0% | capes.gov.br |
| UPLC-MS/MS | Total MPA | Accuracy: 98.8% to 102.8% / Precision: 1.67% to 6.53% CV | Not Reported | nih.gov |
MPA: Mycophenolic Acid, MPAG: Mycophenolic Acid Glucuronide, AcMPAG: Acyl-glucuronide of MPA, HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Carryover and Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) based assays, carryover and matrix effects are potential sources of analytical error. Carryover occurs when a small amount of a high-concentration sample remains in the analytical system and affects the measurement of a subsequent, lower-concentration sample. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement. nih.gov
For MPA analysis, carryover is generally found to be minimal and well-controlled in validated methods. One UPLC-MS/MS study reported that carryover in an extracted blank plasma sample following the injection of the highest calibration standard was negligible, at ≤2.64% of the LLOQ area. nih.gov
Matrix effects are a more significant concern, especially when using simple sample preparation techniques like protein precipitation. nih.gov To assess this, a matrix factor (MF) is calculated, with a value of 1.0 indicating no matrix effect. Several studies have demonstrated that matrix effects can be effectively managed for MPA and its metabolites.
An LC-MS/MS assay for MPA in plasma and tongue homogenates reported non-significant matrix effects. researchgate.net
A UPLC-MS/MS method for total and free MPA and its metabolites found the assay to be free of significant matrix effects, with average matrix factor values ranging from 0.93 to 1.03 for total forms and 0.88 to 1.06 for free forms. nih.gov
Another UPLC-MS/MS method reported matrix factors ranging from 0.97 to 1.02 for MPA and its deuterated internal standard. nih.gov
These findings indicate that with proper chromatographic separation and optimization of MS/MS conditions, the influence of the biological matrix on the quantification of MPA can be minimized.
| Analytical Method | Analyte(s) | Matrix Factor (MF) Range | Extraction Recovery (%) | Reference |
| UPLC-MS/MS | Total MPA, MPAG, AcMPAG | 0.93 - 1.03 | 86.58 - 91.5 | nih.gov |
| UPLC-MS/MS | Free MPA, MPAG, AcMPAG | 0.88 - 1.06 | 90.06 - 92.55 | nih.gov |
| UPLC-MS/MS | MPA | 0.97 - 1.02 | >95 | nih.gov |
| LC-MS/MS | MPA | Not specified, but non-significant | 87.99 - 109.69 | researchgate.net |
MPA: Mycophenolic Acid, MPAG: Mycophenolic Acid Glucuronide, AcMPAG: Acyl-glucuronide of MPA, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Stability in Biological Matrices (e.g., Plasma, Saliva)
The stability of mycophenolic acid in biological samples is critical for ensuring that the measured concentration accurately reflects the concentration at the time of collection, especially when samples are transported or stored prior to analysis.
Plasma: MPA has been shown to be highly stable in plasma under various conditions. A detailed stability study demonstrated that MPA concentrations showed no significant change over five months when stored at -20°C. nih.gov For short-term storage and transport, MPA in plasma is stable for up to five or six days at 4°C or even at room temperature, although storage at higher ambient temperatures is not recommended. nih.gov The same study also confirmed the stability of extracted samples on an HPLC auto-sampler for at least 24 hours. nih.gov These findings are crucial for research studies involving batch analysis or sample shipment to central laboratories.
Saliva: Saliva has been investigated as a non-invasive alternative to plasma for monitoring MPA levels. Research has focused on the correlation between saliva and plasma concentrations. One study in renal transplant recipients found a good correlation (r=0.8474) between trough concentrations of MPA in saliva and total MPA in plasma. ceon.rs However, the absolute concentrations were about 100-fold lower in saliva, which is thought to represent the unbound, free fraction of the drug. ceon.rs Other studies have reported weaker correlations. For instance, one investigation found no relationship between saliva MPA concentrations and either total or free plasma MPA concentrations. nih.gov Another study reported a correlation (r² = 0.51) between total plasma and saliva MPA concentrations when considering all time points, but the correlation with the area under the curve (AUC) was poor (r² = 0.25). researchgate.net While saliva collection is a promising research tool, these variable correlations suggest that its direct use as a surrogate for plasma concentrations requires further investigation. nih.govresearchgate.net Samples for these studies were typically stored at very low temperatures, such as -80°C, until analysis. ceon.rs
Alternative Analytical Approaches (for research purposes, not TDM focus)
While chromatographic methods are the gold standard for MPA quantification, alternative approaches are used in research settings, each with distinct principles and applications.
Immunoassays (e.g., EMIT, PETINIA, CEDIA)
Immunoassays offer a high-throughput, automated alternative to chromatography for MPA measurement. These methods are based on the principle of competitive binding between MPA in a sample and a labeled MPA analogue for a limited number of antibody binding sites.
Enzyme Multiplied Immunoassay Technique (EMIT®): This was one of the first widely used immunoassays for MPA. However, studies comparing EMIT to HPLC have consistently shown that the immunoassay tends to overestimate MPA concentrations. capes.gov.brnih.gov One study in heart transplant patients found that the mean MPA concentration measured by EMIT was significantly higher than that measured by HPLC (7.48 ± 8.34 mcg/mL vs. 5.57 ± 6.61 mcg/mL), with a mean bias of 35.91%. nih.gov This overestimation is partly due to cross-reactivity with MPA metabolites.
Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA): This is another immunochemical method for MPA determination. Similar to EMIT, PETINIA has been shown to yield significantly higher MPA concentrations compared to reference HPLC methods. A comparative study revealed a mean bias of 33.48% between PETINIA and HPLC. nih.gov The magnitude of this overestimation was found to be similar to that observed with the EMIT method. nih.gov
Cloned Enzyme Donor Immunoassay (CEDIA®): This assay utilizes recombinant DNA technology to create a specific and homogeneous enzyme immunoassay. thermofisher.com The assay is based on two genetically engineered, inactive fragments of β-galactosidase. In the presence of MPA from a sample, these fragments can re-associate to form an active enzyme, producing a colorimetric signal that is proportional to the MPA concentration. thermofisher.com While designed to be more specific, comparisons with other immunoassays have shown it can still produce different results from reference methods, as seen in the analysis of other drugs where CEDIA was found to be more sensitive than EMIT for certain compounds. nih.gov
IMPDH Inhibition Assays
Since the mechanism of action of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), measuring the activity of this enzyme can serve as a pharmacodynamic biomarker of the drug's effect. mdpi.com
IMPDH inhibition assays quantify the effect of MPA on its pharmacological target rather than the drug concentration itself. nih.gov A newer assay based on the enzymatic activity of recombinant type II IMPDH has been developed for measuring MPA plasma levels. nih.gov This method measures the rate of conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is inhibited by MPA. nih.gov Studies have shown an excellent correlation (r² > 0.96) between MPA concentrations determined by this enzymatic assay and those measured by LC-MS/MS. nih.gov
These assays are valuable research tools for investigating the relationship between drug concentration, enzyme inhibition, and clinical outcomes, potentially allowing for a more individualized approach to therapy. mdpi.com The principle of these assays is rooted in the understanding that MPA acts as a potent, uncompetitive, and reversible inhibitor of IMPDH. nih.govmedchemexpress.com
Computational and Modeling Studies of Mycophenolic Acid
Molecular Docking and Ligand-Protein Binding.nih.govacs.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in elucidating the interactions of mycophenolic acid with its primary target and transport proteins.
Binding to Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH).nih.govnih.govnih.gov
Mycophenolic acid is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. nih.govnih.govmedchemexpress.com Molecular docking studies have been crucial in visualizing and understanding this inhibitory action. nih.gov These studies have shown that MPA binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of IMPDH, but only after the formation of a covalent intermediate between the enzyme and its substrate, inosine monophosphate (IMP). nih.govnih.govnih.gov
Docking analyses reveal that MPA effectively traps a transient covalent intermediate of the enzymatic reaction, specifically the E-XMP* intermediate. nih.govnih.gov This prevents the final hydrolysis step necessary for the release of the product, xanthosine (B1684192) monophosphate (XMP), and the regeneration of the free enzyme. nih.gov The hexenoic acid side chain of MPA plays a critical role in its binding, with its conformation being similar in both the enzyme-bound state and in solution, as determined by NMR and molecular dynamics. nih.gov The striking similarities in molecular volume and electrostatic isopotential between MPA and the NAD+ cofactor further support the model of MPA binding to the nicotinamide site of IMPDH. nih.gov
Interactions with Transport Proteins (e.g., Human Serum Albumin (HSA), α1-Acid Glycoprotein (B1211001) (HAAG)).acs.orgnih.govnih.govnih.govresearchgate.net
Mycophenolic acid is highly bound to plasma proteins, primarily human serum albumin (HSA), with a bound fraction of approximately 97%. nih.govfrontiersin.org This high degree of protein binding significantly influences its pharmacokinetic profile. Computational studies have provided a structural basis for the interaction between MPA and HSA.
X-ray crystallography and molecular modeling have shown that MPA binds strongly to subdomain IIA of HSA. acs.org Key interactions include a stacking interaction between the isobenzofuran (B1246724) group of MPA and the tryptophan residue Trp214 of HSA. acs.org Additionally, the carboxyl group of MPA is positioned to form hydrogen bonds with amino acid residues such as Tyr150, His242, or Arg257 within this subdomain. acs.org
The binding of MPA to HSA is a saturable process, and competition for binding sites can occur. nih.gov For instance, the primary glucuronide metabolite of MPA (MPAG) also binds to HSA and can displace MPA from its binding sites, particularly at high concentrations. nih.govfrontiersin.org This competitive binding has been incorporated into pharmacokinetic models to better predict the levels of free, pharmacologically active MPA. nih.gov
While HSA is the primary binding protein for MPA, α1-acid glycoprotein (AAG), also known as orosomucoid, is a significant binding protein for many basic drugs. nih.govresearchgate.net Although MPA is an acidic compound, the potential for interaction with AAG, especially in specific clinical scenarios where AAG levels are altered, is an area of interest. Computational models can help predict the likelihood and nature of such interactions.
Analysis of Binding Sites and Affinities.acs.orgnih.govnih.gov
Computational analysis allows for a detailed examination of the binding sites and the affinity of mycophenolic acid for its protein targets. For its interaction with HSA, studies have determined binding parameters such as the binding capacity (Bmax) and the dissociation constant (Kd). nih.gov For HSA, the mean Bmax has been reported as 1095 ± 34 µmol/L and the Kd as 12.98 ± 0.93 µmol/L. nih.gov
These computational models have also been crucial in understanding how various factors can modulate MPA binding. For example, a decrease in plasma albumin concentrations leads to fewer available binding sites, resulting in an increased free fraction of MPA. nih.gov Similarly, the accumulation of the MPAG metabolite can displace MPA from albumin, increasing the unbound concentration. nih.govnih.gov
The binding affinity of MPA for IMPDH is also a subject of computational investigation. By calculating the binding free energies, researchers can quantify the strength of the interaction and predict how modifications to the MPA structure might affect its inhibitory potency. nih.gov These analyses help in the rational design of new MPA analogs with potentially improved affinity and selectivity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and their complexes over time. frontiersin.orgyoutube.com For mycophenolic acid, MD simulations have been employed to explore the conformational flexibility of the molecule and its interactions with its biological targets in a more dynamic and realistic manner than static docking models allow. nih.gov
MD simulations of MPA in an aqueous environment have helped to determine its solution conformation. nih.gov These studies have shown that the conformation of the hexenoic acid side chain, which is crucial for its biological activity, is similar in solution to that observed in the X-ray crystal structure of MPA. nih.gov This provides confidence that the conformations used in docking studies are relevant to the biological system.
When applied to the MPA-IMPDH complex, MD simulations can reveal the stability of the binding interactions and the flexibility of both the ligand and the protein's active site residues. nih.gov These simulations can identify key hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation, providing a more robust understanding of the binding mode. By observing the dynamic behavior of the complex, researchers can gain insights into the mechanism of inhibition that may not be apparent from a single, static structure. For instance, MD can help to understand how MPA traps the E-XMP* intermediate and prevents the subsequent catalytic steps. nih.gov
Furthermore, MD simulations are valuable for studying the interactions of MPA with transport proteins like HSA. mdpi.com They can model the process of binding and unbinding, and how these processes are affected by changes in the environment, such as pH or the presence of competing ligands. This dynamic view is essential for a comprehensive understanding of the factors that govern the free concentration of MPA in the plasma.
Quantitative Structure-Activity Relationship (QSAR) Modeling.nih.govplos.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgresearchgate.net For mycophenolic acid, QSAR studies have been conducted to understand the structural requirements for its inhibitory activity against IMPDH and to guide the design of new, potentially more potent analogs. nih.gov
In a typical QSAR study for MPA derivatives, a set of analogs with known inhibitory activities (e.g., IC50 values) against IMPDH is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govplos.org
A 3D-QSAR study on MPA derivatives utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the steric and electrostatic fields would likely lead to an increase or decrease in activity. The study reported a cross-validated q² value of 0.805 for CoMFA and 0.620 for CoMSIA, with non-cross-validated r² values of 0.969 and 0.935, respectively, indicating a robust and predictive model. nih.gov
Emerging Research Areas and Potential Applications of Mycophenolic Acid Beyond Immunosuppression
Mycophenolic Acid as an Anticancer Agent
The anticancer properties of mycophenolic acid have been recognized for over half a century, with numerous in vitro and in vivo studies demonstrating its activity against various cancer cell lines and murine models. nih.govnih.gov The primary mechanism behind its anticancer effects lies in its ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. nih.govpatsnap.com
Inhibition of IMPDH in Cancer Cell Proliferation
IMPDH, particularly its type II isoform (IMPDH2), is often upregulated in tumor cells, making it a promising target for cancer therapy. nih.govnih.gov By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a vital building block for DNA and RNA synthesis. nih.govpatsnap.com This depletion selectively halts the proliferation of rapidly dividing cells, such as cancer cells, which are heavily reliant on the de novo pathway for purine (B94841) synthesis. wikipedia.orgpatsnap.com This inhibition of DNA replication in cancer cells ultimately leads to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Research has shown that MPA can effectively inhibit the growth of various cancer cell lines, including those from leukemia, lymphoma, pancreatic cancer, non-small cell lung adenocarcinoma, and colon cancer. nih.gov For instance, studies on osteosarcoma cell lines demonstrated that MPA inhibited cell growth with IC50 values within the therapeutic range for organ transplant patients. nih.gov In some cancer cell lines, MPA has been shown to induce cell cycle arrest in the S phase. nih.gov
Novel Analogues for Cancer Treatment
The promising anticancer activity of MPA has spurred the development of novel analogues with potentially enhanced efficacy and reduced side effects. nih.govacs.org Scientists are modifying the structure of MPA to create derivatives with improved cytotoxicity against cancer cells. nih.gov
For example, a series of propargylamine (B41283) mycophenolate derivatives have shown selective inhibition of neuroblastoma cancer cell lines while being non-toxic to normal cells. acs.org Another study focused on creating silicon-containing analogues of MPA. acs.org One such analogue, triphenylsilyl-MPA (TPS-MPA), exhibited potent cytotoxic activity against several osteosarcoma cancer cell lines with low toxicity to normal human cells, suggesting its potential as a lead compound for new anticancer drugs. nih.gov Researchers are also synthesizing amino acid and peptide derivatives of MPA to enhance its antimicrobial and potentially anticancer properties. nih.gov
Exploration of Other Anticancer Targets
Beyond its primary target of IMPDH, research suggests that mycophenolic acid may exert its anticancer effects through other molecular pathways. nih.gov Studies are exploring its potential to inhibit other key players in cancer progression, such as:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some studies have shown that MPA can reduce the expression of VEGF. nih.gov Molecular modeling studies suggest that certain MPA analogues can effectively bind to VEGFR-2. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The potential for MPA analogues to bind to and inhibit CDK2 is being investigated. nih.gov
Histone Deacetylases (HDACs): HDACs are enzymes that play a role in gene expression and are often dysregulated in cancer. While direct inhibition of HDACs by MPA is still under investigation, the broader impact of MPA on cellular processes may indirectly affect HDAC activity. The ability of IMPDH to act as a sequence-specific DNA-binding transcription factor that represses histone genes suggests a potential link. nih.gov
Furthermore, some studies indicate that MPA can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. nih.gov
Antiviral Properties
Mycophenolic acid has demonstrated broad-spectrum antiviral activity against a range of viruses in vitro. wikipedia.orgnih.govmicrobiologyresearch.org This activity is largely attributed to its inhibition of IMPDH, which depletes the guanosine triphosphate (GTP) pools essential for viral replication. microbiologyresearch.orgnih.gov
MPA has shown efficacy against:
Influenza viruses: It exhibits potent activity against pandemic, seasonal, and avian influenza A and B viruses. microbiologyresearch.orghku.hk The antiviral effect is reversible with the addition of guanosine, confirming its mechanism of action. microbiologyresearch.org
Coronaviruses: MPA has been shown to inhibit the replication of SARS-CoV-2 and MERS-CoV. hku.hknih.govnih.gov Interestingly, for SARS-CoV-2, MPA is thought to also target the coronaviral papain-like protease. nih.govnih.gov
Other viruses: Research has indicated its activity against vaccinia virus, herpes simplex virus, measles virus, and dengue virus. nih.govscilit.com
However, it is important to note that prolonged exposure to MPA can lead to the emergence of viral variants with increased replication capabilities, as seen in a study on SARS-CoV-2. nih.gov
Antifungal Properties
The antifungal activity of mycophenolic acid was one of its earliest discovered properties. wikipedia.orgnih.gov As a potent inhibitor of fungal IMPDHs, it disrupts the synthesis of guanine nucleotides necessary for fungal growth. nih.gov MPA has shown activity against various fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov
Interestingly, the fungus that produces MPA, Penicillium brevicompactum, possesses MPA-resistant IMPDHs, highlighting a natural mechanism of self-protection. nih.gov Understanding the structural basis of this resistance could inform the development of more effective antifungal agents. nih.gov
Antibacterial Properties
Mycophenolic acid was first identified as an antibacterial compound. wikipedia.orgacs.org It has been shown to be more active against Gram-positive than Gram-negative bacteria. acs.org The initial discovery highlighted its activity against the anthrax bacterium. wikipedia.orgnih.gov
Recent research continues to explore the antibacterial potential of MPA and its derivatives. For instance, new MPA derivatives have shown weak inhibitory effects against E. coli. nih.gov Furthermore, novel amino acid and peptide derivatives of MPA have been synthesized and tested against several bacterial strains, with some showing better activity than the parent compound and even lower minimum inhibitory concentrations (MICs) against S. aureus and K. pneumoniae than some existing antibiotics. nih.gov
Mycophenolic Acid as a Biochemical Probe
Mycophenolic acid (MPA) serves as a powerful biochemical probe due to its highly specific and potent mechanism of action. drugbank.com Its primary utility in research stems from its ability to selectively inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis. drugbank.comwikipedia.orgnih.gov This targeted inhibition allows scientists to dissect the roles of this metabolic pathway in various cellular processes, particularly in immune cells.
The function of MPA as a biochemical tool is rooted in its non-competitive and reversible inhibition of IMPDH. wikipedia.orgcapes.gov.br This action blocks the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the synthesis of guanosine nucleotides like guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). pharmgkb.orglabcorp.com Consequently, DNA and RNA synthesis are suppressed. pharmgkb.org
A critical aspect of MPA's utility as a probe is its relative selectivity for lymphocytes. drugbank.comwikipedia.org While most cell types can utilize "salvage" pathways to generate purines from the breakdown of nucleic acids, T and B lymphocytes are exceptionally dependent on the de novo synthesis pathway. drugbank.comwikipedia.orgyoutube.com This dependency makes them particularly sensitive to the effects of MPA, allowing researchers to study the consequences of purine depletion in these specific cell populations. The effects of MPA can be completely reversed by the addition of exogenous guanosine to the cell culture, a key experimental step that confirms the specificity of MPA's action on the targeted pathway. nih.gov
Research has identified two isoforms of the target enzyme, IMPDH1 and IMPDH2. pharmgkb.org Studies have shown that MPA inhibits IMPDH2 with a potency that is 4 to 5 times greater than its inhibition of IMPDH1. pharmgkb.org This differential inhibition provides a nuanced tool for investigating the distinct physiological roles of each enzyme isoform in cellular function and proliferation.
Beyond its primary role in studying lymphocyte biology, MPA has been employed to investigate other cellular phenomena. For instance, it has been used to explore the links between guanine nucleotide availability and the glycosylation and expression of adhesion molecules, which are crucial for the recruitment of immune cells to sites of inflammation. nih.gov Furthermore, research has utilized MPA to probe the production of nitric oxide and the generation of tissue-damaging peroxynitrite by macrophages, highlighting its utility in dissecting inflammatory pathways. nih.gov
The table below summarizes detailed research findings related to the use of mycophenolic acid as a biochemical probe.
Interactive Data Table: Research Findings on Mycophenolic Acid as a Biochemical Probe
| Target Enzyme | Pathway Inhibited | Primary Cellular Effect | Investigated Processes | Key Research Finding |
|---|---|---|---|---|
| Inosine-5'-monophosphate dehydrogenase (IMPDH) wikipedia.orgnih.gov | De novo purine synthesis drugbank.comwikipedia.org | Depletion of guanosine nucleotides (GTP, dGTP) labcorp.comnih.gov | Lymphocyte proliferation drugbank.comnih.gov | MPA selectively inhibits T and B cell proliferation due to their high reliance on the de novo pathway. drugbank.comwikipedia.org |
| IMPDH nih.gov | Guanine nucleotide synthesis nih.gov | Suppression of immunoglobulin and cytokine production nih.gov | B cell function nih.gov | MPA exposure reduces the frequency of immunoglobulin-producing cells and decreases cytokine levels in B cell hybridomas. nih.gov |
| IMPDH nih.gov | Guanine nucleotide synthesis nih.gov | Inhibition of glycosylation and expression of adhesion molecules nih.gov | Cell adhesion and inflammation nih.gov | MPA can reduce the recruitment of lymphocytes and monocytes into inflammatory sites. nih.gov |
| IMPDH nih.gov | Tetrahydrobiopterin (B1682763) depletion nih.gov | Decreased production of nitric oxide by inducible NO synthase nih.gov | Inflammatory response nih.gov | MPA can exert anti-inflammatory effects by reducing the production of peroxynitrite by activated macrophages. nih.gov |
| IMPDH1 and IMPDH2 pharmgkb.org | De novo purine synthesis pharmgkb.org | Differential inhibition of IMPDH isoforms pharmgkb.org | Isoform-specific enzyme function pharmgkb.org | MPA inhibits IMPDH2 with significantly higher potency than IMPDH1, enabling studies on the specific roles of each isoform. pharmgkb.org |
Future Directions in Mycophenolic Acid Research
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
Mycophenolic acid is a fungal natural product whose biosynthesis involves a complex and elegantly organized series of enzymatic reactions. nih.govpnas.org Although the primary pathway has been largely mapped, research continues to refine our understanding of specific intermediates and the enzymes that catalyze their formation. A significant breakthrough has been the elucidation of the full biosynthetic pathway, revealing a fascinating pattern of compartmentalization where different enzymatic steps occur in distinct subcellular locations. nih.govpnas.orgpnas.org
This intricate process is mediated by a series of specialized enzymes, each playing a crucial role in constructing the final molecule. Key enzymes have been identified and characterized, including a cytosolic polyketide synthase (MpaC'), an O-methyltransferase (MpaG'), a Golgi apparatus-associated prenyltransferase (MpaA'), an endoplasmic reticulum-bound oxygenase (MpaB'), a P450-hydrolase fusion enzyme (MpaDE'), and a peroxisomal acyl-coenzyme A (CoA) hydrolase (MpaH'). nih.govresearchgate.netbiorxiv.org The identification of the oxygenase MpaB' was a particularly important step, as it was the long-sought-after enzyme responsible for the critical oxidative cleavage of the farnesyl side chain. nih.govpnas.org
Recent studies have highlighted the cooperation between the biosynthetic machinery and the cell's broader metabolic pathways, such as the peroxisomal β-oxidation machinery. nih.govpnas.org This interplay underscores the importance of studying natural product biosynthesis within the context of the whole cell. Future investigations will likely focus on the precise kinetics and regulatory mechanisms governing these enzymes, as well as identifying any remaining minor or alternative pathways. researchgate.netrsc.org A deeper understanding of this biosynthetic assembly line could pave the way for improved industrial production of MPA through strain improvement and synthetic biology approaches. pnas.orgresearchgate.net
Table 1: Key Enzymes in the Mycophenolic Acid Biosynthetic Pathway
| Enzyme | Subcellular Localization | Function | Reference |
|---|---|---|---|
| MpaC' | Cytosol | A non-reducing polyketide synthase (NR-PKS) that synthesizes 5-methylorsellinic acid (5-MOA). | nih.govresearchgate.net |
| MpaDE' | Endoplasmic Reticulum | A chimeric P450-hydrolase fusion enzyme that converts 5-MOA to 3,5-dihydroxy-6-methylphthalide (DHMP). | nih.govbiorxiv.orgnih.gov |
| MpaA' | Golgi Apparatus | A prenyltransferase that farnesylates DHMP to yield 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP). | nih.govnih.gov |
| MpaB' | Endoplasmic Reticulum | An oxygenase that initiates the oxidative cleavage of the farnesyl side chain of FDHMP. | nih.govpnas.orgresearchgate.net |
| MpaG' | Cytosol | An O-methyltransferase that methylates the phenolic hydroxyl group of demethylmycophenolic acid. | nih.govresearchgate.net |
| MpaH' | Peroxisome | An acyl-CoA hydrolase that cooperates with the β-oxidation machinery to complete the formation of the MPA side chain. | nih.govpnas.orgresearchgate.net |
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
Accurate measurement of MPA and its metabolites is crucial for optimizing therapy and for research purposes. nih.govbmj.com Due to significant pharmacokinetic variability among individuals, fixed dosing can lead to either underexposure, risking efficacy loss, or overexposure, increasing the potential for adverse effects. nih.govnih.gov This has driven the development of sophisticated analytical methods for therapeutic drug monitoring (TDM).
Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the gold standard for quantifying MPA and its major, inactive metabolite, mycophenolic acid glucuronide (MPAG). nih.gov These methods offer high sensitivity, specificity, and precision, allowing for accurate measurements even at low concentrations. nih.govthermofisher.com Online solid-phase extraction (SPE) coupled with UPLC-MS/MS streamlines sample preparation, making the process faster and more efficient for clinical laboratories. nih.gov
Other techniques, including high-performance liquid chromatography with UV detection (HPLC-UV), are also widely used. nih.gov Recent improvements to HPLC methods have focused on simplifying sample preparation and choosing more selective detection wavelengths (e.g., 305 nm) to reduce interference. nih.gov Furthermore, novel fluorescence-based HPLC methods have been developed that achieve more than 100-fold greater sensitivity than UV detection by exploiting the solvatochromic properties of MPA. acs.orgscilit.com These methods involve post-column pH adjustment to generate the fluorescent phenolate (B1203915) anion of MPA. acs.org
Future research in this area will likely focus on developing even more rapid and cost-effective assays, potentially using microsampling techniques like volumetric absorptive microsampling (VAMS) or dried blood spot (DBS) analysis, which are less invasive and simplify sample collection and storage. mdpi.com The goal is to create comprehensive metabolite profiles that may better correlate with clinical outcomes than monitoring the parent drug alone.
Table 2: Comparison of Analytical Techniques for Mycophenolic Acid
| Technique | Principle | Advantages | Metabolites Measured | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity, high specificity, rapid analysis time. | MPA, MPAG | nih.govthermofisher.com |
| HPLC-UV | Chromatographic separation followed by UV light absorbance detection. | Widely available, reliable, cost-effective. | MPA | nih.gov |
| HPLC-Fluorescence | Chromatographic separation with post-column derivatization to induce fluorescence. | Extremely high sensitivity (fmol range). | MPA, MMF (and MPAG after enzymatic conversion) | acs.orgscilit.com |
Further Exploration of Novel Biological Targets and Mechanistic Pathways
The primary mechanism of action of mycophenolic acid is the potent, reversible, and non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). nih.govnih.govresearchgate.net This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential building blocks for DNA and RNA. nih.govyoutube.com Because lymphocytes are particularly dependent on this de novo pathway for their proliferation, its inhibition by MPA leads to a powerful immunosuppressive effect. youtube.comnih.gov
However, emerging research suggests that the biological activities of MPA may extend beyond IMPDH inhibition. Studies have indicated that MPA can influence a variety of cellular signaling pathways, including JAK/STAT, NF-κB, PI3K/AKT-mTOR, and MAPK. nih.gov Its antiviral activity, for instance, is attributed to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which impacts post-entry stages of the viral lifecycle. nih.gov
Furthermore, MPA has shown activity against bacterial IMPDH, suggesting a basis for its antibacterial properties. tandfonline.com In the context of cancer research, MPA analogues are being investigated for their effects on targets other than IMPDH, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), which are proteins involved in cancer progression. acs.org Future research will continue to explore these off-target effects and novel mechanistic pathways. Unraveling this broader biological activity could identify new therapeutic indications for MPA and its derivatives, potentially in virology, bacteriology, and oncology.
Rational Design of Mycophenolic Acid Analogues with Enhanced Specificity or Broader Efficacy
Despite its success, MPA is associated with certain limitations, including metabolic drawbacks and inter-patient variability, which has spurred extensive efforts to design and synthesize novel analogues. nih.govresearchgate.net The goal of this research is to create new chemical entities with improved properties, such as enhanced potency, greater specificity for the target enzyme, reduced toxicity, or a broader spectrum of activity. mostwiedzy.plnih.gov
A variety of structural modifications have been explored, primarily focusing on the hex-4-enoate side chain, as its terminal carboxyl group is crucial for binding to IMPDH. researchgate.net Strategies have included the synthesis of:
Amide Derivatives: Replacing the carboxylic acid with various amide groups, including conjugates with amino acids or heterocyclic amines like benzoxazole, has been investigated to modulate activity and cytotoxicity. tandfonline.comresearchgate.net
Ester and Prodrugs: Esterification of the carboxylic acid, as seen in the clinical prodrug mycophenolate mofetil (MMF), improves bioavailability. mostwiedzy.pl Other prodrug strategies are being designed for targeted drug delivery, for example, using nitroreductase-cleavable or palladium-cleavable protecting groups to release MPA at a specific site. nih.gov
Hybrid Molecules: MPA has been conjugated with other pharmacologically active molecules. A hybrid of MPA and thalidomide (B1683933), for example, demonstrated superior immunosuppressive activity and lower cytotoxicity compared to MPA alone. researchgate.net
Silicon-Containing Analogues: The introduction of silicon-containing groups, such as a triphenylsilyl (TPS) moiety, has been shown to enhance cytotoxic activity against osteosarcoma cancer cell lines while showing low toxicity to normal cells. acs.org
These synthetic efforts continue to generate promising lead compounds. Future work will focus on optimizing these analogues to overcome challenges like rapid metabolism to inactive glucuronides and to fine-tune their biological activity for specific therapeutic applications, from immunosuppression to cancer treatment. mostwiedzy.plresearchgate.net
Table 3: Examples of Mycophenolic Acid Analogue Classes and Their Rationale
| Analogue Class | Modification Strategy | Intended Improvement | Reference |
|---|---|---|---|
| Amide Conjugates | Replace terminal carboxyl with an amide linked to amino acids or heterocycles. | Modulate activity, reduce cytotoxicity. | tandfonline.com |
| Thalidomide Hybrids | Combine the MPA structure with a thalidomide subunit. | Enhance immunosuppressive activity, reduce toxicity. | researchgate.net |
| Organosilicon Derivatives | Introduce bulky silyl (B83357) groups to the core structure. | Enhance anticancer activity. | acs.org |
| Targeted-Release Prodrugs | Attach cleavable promoieties (e.g., nitrobenzyl ether). | Achieve localized drug activation and immunosuppression. | nih.gov |
Advanced Computational Modeling for Structure-Based Drug Design
The rational design of new MPA analogues is increasingly supported by advanced computational modeling. These in silico techniques allow researchers to predict how structural modifications will affect the molecule's interaction with its biological targets, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error screening.
Molecular modeling studies are used to investigate the binding affinity of newly designed analogues within the active site of target proteins. acs.org For example, modeling has been used to understand how a triphenylsilyl-MPA analogue can effectively bind to the amino acid residues of not only IMPDH but also other cancer-related proteins like VEGFR-2 and CDK2. acs.org This provides a molecular basis for the observed biological activity and helps in prioritizing which analogues to synthesize and test.
Furthermore, computational methods can rationalize observed differences in the potency of various analogues. Semi-empirical calculations have been employed to explain how changes in molecular conformation and intramolecular hydrogen bonding in monocyclic MPA analogues correlate with their cytotoxic activity. nih.gov By understanding these structure-activity relationships at a molecular level, chemists can make more informed decisions in the design of next-generation compounds. As computational power and algorithm sophistication grow, structure-based drug design will become an even more indispensable tool in the quest to develop superior MPA-based therapeutics.
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions involving this compound?
- Methodological Answer :
- Feasibility : Pilot solubility/stability assays to confirm resource availability.
- Novelty : Target understudied applications (e.g., antiviral mechanisms).
- Ethics : Adhere to institutional guidelines for in vivo toxicity testing.
- Relevance : Align with therapeutic areas like immunosuppression or oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
